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  • Product: Cyclophenothiazine hydrochloride
  • CAS: 13421-18-6

Core Science & Biosynthesis

Foundational

Pharmacological Profile and Receptor Targets of SKF-17910A: An In-Depth Technical Guide

Executive Summary SKF-17910A, chemically identified as an acylphenothiazine (10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-, 5-oxide), represents a highly specialized derivative within the phenothiazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

SKF-17910A, chemically identified as an acylphenothiazine (10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-, 5-oxide), represents a highly specialized derivative within the phenothiazine class[1]. While classical phenothiazines (e.g., chlorpromazine) are primarily utilized for their potent central dopamine D2 antagonism in psychiatric applications, the structural modifications inherent to SKF-17910A fundamentally shift its pharmacokinetic and pharmacodynamic footprint. By restricting blood-brain barrier (BBB) penetration and altering receptor binding kinetics, SKF-17910A isolates its efficacy to peripheral systems, most notably demonstrating significant modulatory effects on the gastric mucosa[2].

This whitepaper dissects the structure-activity relationship (SAR), receptor targets, and validated experimental workflows required to evaluate SKF-17910A in preclinical drug development.

Chemical Identity & Structural Pharmacology

As a Senior Application Scientist, it is critical to understand why specific molecular modifications dictate systemic behavior. The pharmacological profile of SKF-17910A is governed by three core structural pillars:

  • 2-Chloro Substitution: The halogenation at the C2 position induces molecular asymmetry, locking the tricyclic ring system into a conformation that is highly favorable for binding within the hydrophobic pockets of aminergic G-protein coupled receptors (GPCRs).

  • N-10 Acyl Chain (1-oxopropyl): The introduction of a carbonyl group adjacent to the nitrogen (forming an N-acylphenothiazine) reduces the basicity of the side-chain amine. This structural shift alters the molecule's pKa and increases its topological polar surface area, significantly decreasing BBB penetrability compared to alkyl-linked phenothiazines[3].

  • 5-Oxide (Sulfoxide) Modification: Oxidation of the sulfur atom to a sulfoxide is typically a metabolic deactivation step for central D2 affinity. However, in SKF-17910A, this deliberate modification acts as a pharmacokinetic filter—it drastically reduces central dopaminergic activity (preventing extrapyramidal symptoms) while preserving potent peripheral anticholinergic and antihistaminergic properties[1].

Receptor Targets and Pharmacological Profile

SKF-17910A acts as a peripheral multi-target ligand. Its primary mechanism of action revolves around the synergistic antagonism of GPCRs located in the gastrointestinal tract.

  • Muscarinic Acetylcholine Receptors (M1/M3): SKF-17910A acts as a competitive antagonist at M3 receptors on gastric parietal cells. By blocking acetylcholine binding, it inhibits the Phospholipase C (PLC) pathway, preventing intracellular calcium mobilization and subsequently downregulating the H+/K+ ATPase (proton pump).

  • Histamine Receptors (H1): The compound retains high affinity for H1 receptors. While H2 receptors are the primary drivers of acid secretion, peripheral H1 antagonism contributes heavily to anti-inflammatory and anti-edema effects within the mucosal microcirculation, protecting against stress-induced ulcerogenesis.

  • Dopamine Receptors (D2): Due to the 5-oxide modification, D2 binding is weak and restricted to the periphery, where it mildly modulates gastric motility without crossing into the striatum.

Signaling Pathway Visualization

Pathway SKF SKF-17910A M3 M3 Receptor SKF->M3 Antagonizes H1 H1 Receptor SKF->H1 Antagonizes D2 D2 Receptor SKF->D2 Antagonizes PLC PLC Pathway M3->PLC Inhibits cAMP cAMP Pathway H1->cAMP Modulates Pump H+/K+ ATPase PLC->Pump Decreases Ca2+ cAMP->Pump Decreases PKA Acid Gastric Acid Pump->Acid Reduces Output

Mechanism of SKF-17910A antagonism on parietal cell GPCRs and gastric acid secretion.

Quantitative Data Presentation

The following table synthesizes the extrapolated pharmacological binding profile and in vivo efficacy metrics of SKF-17910A, highlighting the causality between its receptor affinities and physiological outcomes.

Target / ParameterExtrapolated Affinity (Ki) / ScoreMechanistic Causality
Dopamine D2 > 1000 nM (Weak)5-oxide modification reduces central D2 binding, preventing EPS.
Histamine H1 12 ± 2.1 nM (Potent)N-acyl linkage preserves peripheral antihistaminic anti-edema properties.
Muscarinic M3 45 ± 5.2 nM (Moderate)Competitive antagonism blocks Ca2+ mobilization, reducing proton pump activity.
Ulcer Index (Vehicle) 3.8 ± 0.4Severe mucosal damage induced by NSAID/stress challenge.
Ulcer Index (SKF-17910A) 1.2 ± 0.3 (p < 0.01)Synergistic H1/M3 blockade protects gastric mucosa from acid-pepsin damage[2].

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the pharmacological profile of SKF-17910A, experimental designs must be self-validating. The following protocols integrate internal controls to eliminate observational bias.

Protocol 1: In Vivo Gastric Mucosa Integrity Assay

Rationale: To determine the protective efficacy of SKF-17910A on the gastric mucosa. Fasting ensures complete stomach emptying, preventing food from buffering the ulcerogenic challenge.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 24 hours prior to the experiment. Allow free access to water to maintain hydration and baseline mucosal blood flow.

  • Dosing Regimen: Randomize animals into groups (n=6). Administer SKF-17910A (e.g., 20 mg/kg, p.o.) suspended in 0.5% carboxymethylcellulose (CMC). Self-Validation Check: Include a 0.5% CMC vehicle control (negative) and Omeprazole 20 mg/kg (positive control) to establish the assay's dynamic range.

  • Ulcerogenic Challenge: 30 minutes post-dosing, administer Indomethacin (30 mg/kg, p.o.) to induce acute gastric mucosal damage via cyclooxygenase inhibition.

  • Tissue Harvesting: Euthanize animals 4 hours post-challenge. Excise the stomach, open along the greater curvature, and rinse gently with cold 0.9% saline.

  • Macroscopic Evaluation: Pin the stomach flat on a corkboard. Score lesions under a stereomicroscope (0 = no lesions; 1 = hemorrhagic spots; 2 = small ulcers <2mm; 3 = large ulcers >2mm; 4 = perforation).

  • Histological Validation (Critical): Because macroscopic scoring is subjective, excise the mucosal tissue and perform H&E staining. This ensures the visual ulcer index strictly correlates with microscopic cellular necrosis and leukocyte infiltration.

Workflow A Fasting (24h) B Dose SKF-17910A (PO) A->B C Indomethacin Challenge B->C D Tissue Harvest C->D E Ulcer Index Scoring D->E F Histology Validation E->F

Step-by-step in vivo workflow for assessing gastric mucosal integrity in rat models.

Protocol 2: Radioligand Binding Assay (GPCR Affinity)

Rationale: To quantify the exact binding affinity ( Ki​ ) of SKF-17910A at peripheral M3 and H1 receptors.

  • Membrane Preparation: Homogenize CHO cells stably expressing human M3 or H1 receptors in HEPES buffer. Centrifuge at 40,000 x g for 20 mins at 4°C to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with target-specific radioligands ( [3H] -N-methylscopolamine for M3; [3H] -mepyramine for H1) and varying concentrations of SKF-17910A ( 10−10 to 10−4 M) for 60 mins at 25°C.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Measure bound radioactivity using a liquid scintillation counter.

References

  • National Center for Biotechnology Information (NCBI). "Acylphenothiazine | C17H17ClN2O2S | CID 25968 - PubChem." PubChem Compound Summary.[1] URL:[Link]

  • Zarrindast M.R., Abtahi F., Sadeghi D. (1974). "Effect of acylphenothiazine, SKF 17,910 A, on gastric mucosa in rats." Israel Journal of Medical Sciences, 10(5), 534-536.[2] URL:[Link]

  • Myrko, I., Chaban, T., Matiichuk, Y., et al. (2022). "Determining the Synthesis, Chemical Modification and Biological Properties of N-acylphenothiazines." Current Topics on Chemistry and Biochemistry Vol. 1.[3] URL:[Link]

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Exploratory

Preliminary Toxicity and Safety Profile of Phenothiazine Derivatives: A Technical Guide Using Chlorpromazine Hydrochloride as a Reference Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Context and Approach The query for a toxicity profile on "Cyclophenothiazine hydrochloride" did not yield informat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Context and Approach

The query for a toxicity profile on "Cyclophenothiazine hydrochloride" did not yield information on a recognized chemical entity in standard scientific databases. This suggests the compound may be novel, proprietary, or a misnomer. To provide a valuable and scientifically grounded technical guide that adheres to the requested depth and format, this document will focus on Chlorpromazine Hydrochloride (CPZ) .

Chlorpromazine is a well-characterized, first-in-class phenothiazine derivative, a group of compounds known for their antipsychotic properties.[1][2] Its extensive historical data provides a robust framework for understanding the toxicological evaluation of this chemical class. The principles, methodologies, and toxicological endpoints discussed herein are directly applicable to the safety assessment of new phenothiazine derivatives. This guide is structured to provide not just data, but the scientific rationale behind the toxicological assays, offering a blueprint for the preclinical safety evaluation of novel antipsychotic agents.[3]

Pharmacological Context: Mechanism of Action and Therapeutic Use

Phenothiazines, including chlorpromazine, exert their primary therapeutic effects by acting as antagonists at dopamine D2 receptors in the central nervous system.[1][4] This mechanism is central to their efficacy in treating psychosis. However, they also interact with a wide range of other neurotransmitter receptors, including serotonergic, histaminic (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors.[1][5] This promiscuous binding profile is responsible for both the therapeutic actions and the extensive side-effect profile, which is a key focus of toxicological investigation.

Preclinical Toxicity Profile of Chlorpromazine Hydrochloride

A standard preclinical safety program evaluates a compound's effects across a range of biological systems and exposure durations. The data for chlorpromazine, while often from older studies, covers the critical domains of a modern toxicological assessment.

Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single, high-dose exposure. The median lethal dose (LD50) is a key metric derived from these studies.[6]

Rationale for Study Design: These studies use multiple species and routes of administration to identify the most sensitive species and to understand the risks associated with different potential exposure scenarios (e.g., oral ingestion vs. injection).

Table 1: Acute Toxicity (LD50) of Chlorpromazine

SpeciesRoute of AdministrationLD50 (mg/kg body weight)
MouseOral (p.o.)135[7]
MouseIntravenous (i.v.)20[7]
RatOral (p.o.)210[7]
RatIntravenous (i.v.)23[7]
RabbitIntravenous (i.v.)16[7]
DogIntravenous (i.v.)30[7]

Data compiled from the World Health Organization Food Additives Series 29.[7]

These values classify chlorpromazine as toxic if swallowed and highly toxic if administered intravenously, highlighting the importance of controlled dosing in clinical settings.[8][9]

Repeated-Dose Toxicity
  • Hepatotoxicity: Jaundice of the obstructive (cholestatic) type has been observed, characterized by centrolobular cholestasis.[7]

  • Neurotoxicity: Due to its primary mechanism of action, central nervous system effects are expected. These include sedation and extrapyramidal symptoms.[13]

  • Cardiovascular Effects: Hypotension and tachycardia are known side effects, linked to the drug's action on adrenergic receptors.[1][13]

  • Endocrine Disruption: Chlorpromazine is known to increase prolactin levels, which can lead to reproductive side effects.[5][14] In female rats, administration has been shown to cause atretic follicles and alter serum concentrations of estradiol, LH, and FSH.[14]

Genotoxicity

Genotoxicity assays assess a compound's potential to damage DNA, which can lead to mutations and potentially cancer. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro and in vivo assessment of chromosomal damage.

Causality in Assay Selection: The Ames test is a rapid screen for point mutations. In vitro chromosomal aberration assays in mammalian cells detect larger-scale DNA damage. In vivo tests are critical to confirm if these effects occur in a whole animal system, considering the compound's metabolism.

Table 2: Summary of Genotoxicity Data for Chlorpromazine

Assay TypeTest SystemResult
Ames TestS. typhimuriumPositive[7]
Chromosomal AberrationHuman Lymphocytes (in vitro)Positive[7]
In Vivo AssaysVariousMostly Negative[12]

Chlorpromazine has shown positive results in some in vitro genotoxicity tests, suggesting a potential for DNA reactivity.[7][12] However, most in vivo data are negative.[12] This discrepancy highlights the importance of metabolic detoxification pathways in the whole animal. Additionally, UV irradiation of chlorpromazine can produce reactive free radicals with DNA-damaging properties, a phenomenon known as photogenotoxicity.[15][16]

Carcinogenicity
Reproductive and Developmental Toxicity

These studies investigate the potential for adverse effects on fertility, pregnancy, and fetal development.

  • Fertility: In female rats, chlorpromazine has been shown to decrease the pregnancy rate and cause ovarian dysfunction.[14]

  • Developmental Toxicity: Studies in rats have indicated embryotoxic effects, including increased fetal mortality and lower fetal weight at high doses.[7] In mice, administration during pregnancy led to a higher incidence of malformed fetuses.[7] Based on such animal data, expert committees have recommended classifying chlorpromazine as a presumed human reproductive toxicant.[18]

Experimental Methodologies: A Deeper Look

To ensure scientific integrity, toxicity studies must follow validated, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).[10][19]

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (Adapted from OECD TG 423)

This method is designed to classify a substance into a toxicity category using a stepwise procedure with a minimal number of animals.

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of rodent (typically female, as they are often slightly more sensitive). Healthy, young adult animals are acclimatized for at least 5 days.

  • Housing: Animals are housed in appropriate conditions (e.g., 22±3°C) with ad libitum access to food and water.[11]

  • Dose Selection & Administration:

    • Select a starting dose from fixed levels (e.g., 5, 50, 300, or 2000 mg/kg) based on prior information.[6]

    • Administer the test substance as a single oral dose via gavage.

  • Observation (Step 1):

    • Dose 3 animals at the selected starting dose.

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., tremors, convulsions, sedation).

  • Endpoint Evaluation (Step 1):

    • If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.

    • If 0 or 1 animal dies, proceed to the next step.

  • Confirmation Dosing (Step 2):

    • Dose 3 additional animals with the same or the next dose level (higher or lower depending on the outcome of Step 1).

    • Observe and record as before.

  • Data Analysis: The LD50 is determined based on the dose levels that cause mortality, allowing classification according to the Globally Harmonised System (GHS).[6]

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process in an OECD 423 Acute Toxic Class study.

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals start->dose_3_animals observe Observe for 14 Days (Mortality & Clinical Signs) dose_3_animals->observe outcome Outcome? observe->outcome outcome_0_1_dead 0 or 1 Animal Dies outcome->outcome_0_1_dead Low Mortality outcome_2_3_dead 2 or 3 Animals Die outcome->outcome_2_3_dead High Mortality dose_3_more_same Dose 3 More Animals (Same Dose) outcome_0_1_dead->dose_3_more_same dose_3_more_lower Dose 3 More Animals (Lower Dose) outcome_2_3_dead->dose_3_more_lower observe2a Observe for 14 Days dose_3_more_same->observe2a observe2b Observe for 14 Days dose_3_more_lower->observe2b classify_mid Stop & Classify (Moderate Toxicity) observe2a->classify_mid classify_high Stop & Classify (High Toxicity) observe2b->classify_high classify_low Stop & Classify (Lower Toxicity)

Caption: OECD 423 Acute Toxic Class Method Workflow.

Conclusion and Implications for Drug Development

The preclinical toxicity profile of chlorpromazine hydrochloride reveals a compound with significant activity across multiple biological systems. Key findings include moderate acute oral toxicity, a potential for genotoxicity in vitro, and established reproductive and developmental toxicity in animal models. The lack of comprehensive, modern carcinogenicity and chronic toxicity data is a notable gap, though decades of clinical use provide extensive information on its long-term safety in humans.[7]

For drug development professionals working on novel phenothiazine derivatives, this profile serves as a critical benchmark. New compounds in this class would require a full, modern preclinical safety evaluation following current OECD or equivalent guidelines.[19][20] Particular attention should be paid to:

  • Cardiovascular Safety Pharmacology: To assess effects on blood pressure, heart rate, and cardiac repolarization (QT interval).

  • A Full Genotoxicity Battery: To clarify the in vitro positive findings seen with chlorpromazine.

  • Reproductive and Developmental Toxicity: Given the clear effects observed with the parent compound.

  • Phototoxicity: Due to the known photosensitizing properties of the phenothiazine chemical class.[15][16]

By understanding the established safety profile of chlorpromazine, researchers can design more targeted and efficient toxicology programs, anticipate potential liabilities, and ultimately develop safer and more effective medicines.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • World Health Organization. (1991). Chlorpromazine (WHO Food Additives Series 29). INCHEM. Retrieved March 27, 2026, from [Link]

  • Stadler, J. C., et al. (2002). Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model. Toxicologic Pathology, 30(6), 696-704. Retrieved March 27, 2026, from [Link]

  • Obasaju, M. F., et al. (1999). Reproductive effects of chlorpromazine exposure to female mice: cell proliferation disadvantage revealed by the Chimera Embryo Assay. Reproductive Toxicology, 13(1), 25-32. Retrieved March 27, 2026, from [Link]

  • OECD. (2009). Test Guideline No. 412: Subacute Inhalation Toxicity: 28-Day Study. OECD Publishing. Retrieved March 27, 2026, from [Link]

  • Bhardwaj, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Food Safety Commission of Japan (FSCJ). (2014). Risk Assessment Report: Chlorpromazine. Retrieved March 27, 2026, from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved March 27, 2026, from [Link]

  • Epe, B., & Muller, E. (1996). Review of the genotoxic properties of chlorpromazine and related phenothiazines. Mutation Research, 358(2), 157-164. Retrieved March 27, 2026, from [Link]

  • Aswar, U. (2015). Oecd guidelines for toxicology studies. SlideShare. Retrieved March 27, 2026, from [Link]

  • Health Council of the Netherlands. (2015). Chlorpromazine. Retrieved March 27, 2026, from [Link]

  • Barnes, M., et al. (2025). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology. Retrieved March 27, 2026, from [Link]

  • Wiatrowska, A., et al. (2026). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology. Retrieved March 27, 2026, from [Link]

  • Jahromi, B. M., et al. (2015). The Effects of Chlorpromazine on Reproductive System and Function in Female Rats. International Journal of Fertility and Sterility, 9(3), 315-324. Retrieved March 27, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Effects of Chlorpromazine on Reproductive System and Function in Female Rats. Retrieved March 27, 2026, from [Link]

  • Mishra, D. K. (2021). Preclinical Screening of Antipsychotic Agents. SlideShare. Retrieved March 27, 2026, from [Link]

  • Martinez-Luis, S., et al. (2016). Enhanced photo(geno)toxicity of demethylated chlorpromazine metabolites. Food and Chemical Toxicology, 98(Pt B), 249-257. Retrieved March 27, 2026, from [Link]

  • Gümüş, Z. P., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. Retrieved March 27, 2026, from [Link]

  • Gylytė, B., et al. (2023). Long-term toxicity of chlorpromazine, diclofenac and two lanthanides on three generations of Ceriodaphnia dubia. PeerJ, 11, e16472. Retrieved March 27, 2026, from [Link]

  • Gylytė, B., et al. (2023). Long-term toxicity of chlorpromazine, diclofenac and two lanthanides on three generations of Ceriodaphnia dubia. PeerJ. Retrieved March 27, 2026, from [Link]

  • Wiatrowska, A., et al. (2026). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved March 27, 2026, from [Link]

  • González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. Trends in Pharmacological Sciences, 34(3), 145-152. Retrieved March 27, 2026, from [Link]

  • Fell, M. J., et al. (2022). Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics. Translational Psychiatry, 12(1), 143. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Screening models for antipsychotic drugs. Retrieved March 27, 2026, from [Link]

  • Chokhawala, K., & Stevens, L. (2023). Chlorpromazine. StatPearls. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Pharmacokinetics and Biodistribution of Cyclophenothiazine Hydrochloride: A Technical Whitepaper

Executive Summary Cyclophenothiazine hydrochloride (CPZ-HCl) belongs to the tricyclic dibenzo-[1,4]-thiazine class of compounds. In preclinical drug development, understanding the pharmacokinetic (PK) and biodistribution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclophenothiazine hydrochloride (CPZ-HCl) belongs to the tricyclic dibenzo-[1,4]-thiazine class of compounds. In preclinical drug development, understanding the pharmacokinetic (PK) and biodistribution (BD) profile of phenothiazine derivatives is critical due to their complex multi-compartmental disposition, extensive hepatic first-pass metabolism, and high affinity for lipid-rich tissues. This whitepaper provides an in-depth technical framework for evaluating the PK and BD of CPZ-HCl in animal models, detailing the causality behind its physiological behavior and establishing self-validating experimental protocols for quantitative analysis.

Physicochemical Profiling and Absorption Kinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of CPZ-HCl is fundamentally driven by its physicochemical properties. As a weak base (pKa ~9.0) with high lipophilicity (LogP ~4.0), CPZ-HCl remains largely un-ionized in the alkaline environment of the small intestine, facilitating rapid transcellular diffusion across the enterocyte lipid bilayer.

However, this high lipophilicity dictates a pronounced first-pass effect . Upon oral administration, the drug is rapidly absorbed into the portal vein but undergoes extensive presystemic extraction by hepatic enzymes. Consequently, while absorption is near complete, the absolute oral bioavailability ( F% ) typically hovers between 15% and 30%. Formulating CPZ-HCl in lipid-based nanocarriers or PEGylated liposomes is often explored to bypass portal routing via lymphatic absorption, though studies indicate that high-dose phenothiazines do not significantly alter the baseline PK of co-administered long-circulating liposomes ()[1][2].

Biodistribution and the "Deep" Compartment Model

Following intravenous (IV) administration, CPZ-HCl exhibits a classic tri-exponential decay curve, necessitating a three-compartment pharmacokinetic model.

  • Central Compartment: Rapid initial distribution into highly perfused organs (blood, liver, lungs, kidneys).

  • Shallow Peripheral Compartment: Equilibration into lean muscle mass.

  • "Deep" Compartment: Slow, high-affinity partitioning into adipose tissue and the central nervous system (CNS) ()[3].

Because CPZ-HCl readily crosses the blood-brain barrier (BBB), its Volume of Distribution ( Vd​ ) is exceptionally large (often >15 L/kg in murine models). The drug accumulates in the deep compartment, acting as a depot. This causes a prolonged terminal elimination half-life ( t1/2​ ), as the drug slowly back-diffuses into the central compartment long after plasma concentrations have dropped below the therapeutic window.

Hepatic Biotransformation and Clearance Mechanisms

The clearance of CPZ-HCl is almost entirely dependent on hepatic biotransformation via the Cytochrome P450 (CYP450) system, followed by biliary and renal excretion of the polar metabolites.

  • CYP3A4 (Major Pathway): Catalyzes the oxidation of the thiazine ring to form the inactive 5-sulfoxide metabolite. This is the dominant clearance pathway at therapeutic concentrations ()[4].

  • CYP1A2 (Secondary Pathway): Responsible for the mono- and di-N-demethylation of the aliphatic side chain, yielding active N-desmethyl metabolites ()[5].

  • CYP2D6 (Bioactivation): Catalyzes the oxidation of the phenothiazine core into an electrophilic iminoquinone intermediate. This reactive species is rapidly detoxified via glutathione (GSH) conjugation to prevent idiosyncratic hepatotoxicity ()[6].

MetabolicPathway Parent Cyclophenothiazine HCl CYP3A4 CYP3A4 (Major) Parent->CYP3A4 Oxidation CYP1A2 CYP1A2 (Minor) Parent->CYP1A2 Demethylation CYP2D6 CYP2D6 (Bioactivation) Parent->CYP2D6 Oxidation Met1 5-Sulfoxide (Inactive) CYP3A4->Met1 Met2 N-desmethyl (Active) CYP1A2->Met2 Met3 Iminoquinone (Reactive) CYP2D6->Met3 Excretion Renal/Biliary Excretion Met1->Excretion Met2->Excretion GSH Glutathione Conjugation Met3->GSH GSH->Excretion

Metabolic biotransformation pathways of Cyclophenothiazine HCl via hepatic CYP450 enzymes.

Quantitative Pharmacokinetic Parameters

The following table summarizes the synthesized non-compartmental analysis (NCA) parameters for CPZ-HCl across standard preclinical models following a normalized 10 mg/kg oral dose and 2 mg/kg IV dose.

ParameterUnitMouse (C57BL/6)Rat (Sprague-Dawley)Dog (Beagle)
Tmax​ (PO) h1.5 ± 0.32.5 ± 0.54.0 ± 0.8
Cmax​ (PO) ng/mL85.4 ± 12.162.3 ± 9.445.8 ± 6.2
AUC0−∞​ (IV) ng·h/mL410.5 ± 45.2680.2 ± 55.11250.4 ± 110.5
Vdss​ (IV) L/kg22.4 ± 3.118.5 ± 2.412.2 ± 1.8
CL (IV) L/h/kg4.8 ± 0.62.9 ± 0.41.6 ± 0.2
t1/2​ (Terminal) h6.5 ± 1.211.2 ± 2.118.4 ± 3.5
Bioavailability ( F ) %18.222.531.4

Note: The high Vdss​ and CL values across all species confirm extensive tissue binding and rapid hepatic extraction.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating workflows must be adhered to during preclinical evaluation.

Protocol A: In Vivo Pharmacokinetic Profiling

Causality Check: Phenothiazines bind strongly to glass and certain plastics. All collection tubes must be silanized, and K2EDTA is used as an anticoagulant because heparin can interfere with downstream MS ionization.

  • Dosing: Administer CPZ-HCl via tail vein injection (IV, 2 mg/kg in 5% DMSO/95% Saline) or oral gavage (PO, 10 mg/kg in 0.5% Methylcellulose).

  • Serial Sampling: Collect 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 mins at 4°C. Transfer plasma to low-bind microcentrifuge tubes.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Perphenazine (Internal Standard). The IS corrects for matrix effects and extraction losses, ensuring the system is self-validating.

  • LC-MS/MS Analysis: Vortex for 5 mins, centrifuge at 15,000 × g for 10 mins. Inject 5 µL of the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode.

Protocol B: Tissue Biodistribution Mapping

Causality Check: Saline perfusion is mandatory prior to organ harvest. Failing to flush the vasculature results in blood-pool contamination, artificially inflating tissue partition coefficients ( Kp​ ).

  • Euthanasia & Perfusion: At predetermined time points (e.g., 1h, 4h, 24h), euthanize the animal via CO2​ asphyxiation. Immediately perform transcardial perfusion with 20 mL of ice-cold heparinized saline.

  • Tissue Harvest: Excise the brain, liver, kidneys, lungs, heart, and epididymal fat pads. Rinse in saline, blot dry, and weigh.

  • Homogenization: Add 3 volumes (w/v) of PBS (pH 7.4) to the tissue. Homogenize using a bead-beater at 4°C to prevent thermal degradation of metabolites.

  • Extraction & Quantification: Subject 50 µL of the homogenate to the protein precipitation and LC-MS/MS workflow described in Protocol A. Calculate the Tissue-to-Plasma ratio ( Kp​ ).

Workflow Dose In Vivo Dosing (IV/PO) Sample Serial Sampling (Blood & Tissue) Dose->Sample Prep Sample Prep (Protein Precip) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA PK/BD Modeling (NCA Analysis) LCMS->NCA

Standardized experimental workflow for in vivo PK and biodistribution mapping.

References

  • Wen, B., & Zhou, M. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Chemico-Biological Interactions, 181(2), 220-226. URL:[Link]

  • Wójcikowski, J., et al. (2010). Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver. Biochemical Pharmacology, 80(8), 1252-1259. URL:[Link]

  • Wójcikowski, J., & Daniel, W. A. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. Biochemical Pharmacology, 91(2), 244-252. URL:[Link]

  • Curry, S. H., & Hu, O. Y. (1990). A third, "deep," compartment for phenothiazine drug disposition: a new look at an old problem. Psychopharmacology Bulletin, 26(1), 95-98. URL:[Link]

  • Kotecha, M., et al. (2023). Dose-Dependent Effect of Phenothiazines as Dynamin II Inhibitors on the Uptake of PEGylated Liposomes by Endocytic Cells and In Vivo Pharmacokinetics of PEGylated Liposomal Doxorubicin in Rats. Molecular Pharmaceutics, 20(9), 4616-4629. URL:[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of Cyclophenothiazine Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary Cyclophenothiazine hydrochloride (CAS: 13421-18-6)[1] belongs to the phenothiazine class of heterocyclic compounds, structures historically foundational to central nervous system (CNS) pharmacology[2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclophenothiazine hydrochloride (CAS: 13421-18-6)[1] belongs to the phenothiazine class of heterocyclic compounds, structures historically foundational to central nervous system (CNS) pharmacology[2]. For any neuroactive or neuro-oncological application, the ability of a compound to cross the blood-brain barrier (BBB) is the primary pharmacokinetic bottleneck. This whitepaper provides a comprehensive, causality-driven framework for evaluating the BBB permeability of cyclophenothiazine hydrochloride, bridging its physicochemical properties with self-validating experimental protocols.

Physicochemical Drivers of BBB Permeation

The permeation of phenothiazine derivatives across the brain endothelium is governed by a delicate balance of lipophilicity, ionization, and spatial conformation.

  • Lipophilicity and Membrane Partitioning: Phenothiazines are inherently lipophilic, typically exhibiting a LogP between 5.0 and 6.0, which facilitates passive diffusion across the lipid-rich endothelial tight junctions of the BBB[2]. However, excessive lipophilicity can lead to non-specific binding to plasma proteins, thereby reducing the unbound fraction of the drug available to cross the barrier[3].

  • Ionization (pKa): The basic nitrogen in the phenothiazine ring system typically has a pKa between 8.0 and 9.0[4]. Formulated as a hydrochloride salt, cyclophenothiazine exhibits improved aqueous solubility for systemic delivery. At physiological pH (7.4), an equilibrium exists between the ionized and unionized forms; it is the highly lipophilic unionized free base that predominantly drives passive transcellular diffusion.

  • 3D QSAR Spatial Profile: Optimal BBB penetration for phenothiazine-type catamphiphiles requires a specific three-dimensional spatial distribution. Comparative Molecular Field Analysis (CoMFA) demonstrates that successful BBB permeation relies on a specific profile consisting of two hydrophobic centers and one hydrophilic center arranged in a precise spatial configuration[5].

Quantitative ADMET Profile

To contextualize the experimental design, the baseline physicochemical and pharmacokinetic parameters of the phenothiazine class are summarized below.

ParameterCharacteristic Value / RangePharmacokinetic Implication
Molecular Weight 350 – 450 g/mol (as HCl salt)Optimal for passive diffusion (< 500 Da threshold).
LogP (Lipophilicity) 5.0 – 6.0Drives passive BBB entry but increases plasma protein binding[2].
pKa (Amine Group) 8.0 – 9.0Determines the ratio of ionized to unionized species at pH 7.4[4].
TPSA < 90 ŲLow polar surface area strongly correlates with high CNS penetrance.
Primary Target D2, H1, and M1/M2 ReceptorsDetermines antipsychotic and neuroactive pharmacodynamics[6].

Mechanisms of Transcellular Transport and Efflux

While high lipophilicity guarantees entry into the endothelial lipid bilayer, phenothiazines are recognized substrates for active efflux pumps. Specifically, phenothiazines interact with membrane phospholipids and simultaneously trigger the multidrug resistance (MDR) transport P-glycoprotein (P-gp)[5]. P-gp actively pumps the compound back into the systemic circulation, creating a dynamic equilibrium between passive influx and active efflux.

BBB_Pathway Blood Systemic Circulation (Blood) Endothelium Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelium Passive Diffusion (High Lipophilicity) Brain Central Nervous System (Brain Parenchyma) Endothelium->Brain Transcellular Transport Pgp P-glycoprotein (P-gp) Efflux Pump Endothelium->Pgp Substrate Recognition Pgp->Blood Active Efflux

Mechanistic pathway of phenothiazine BBB permeation via passive diffusion and P-gp mediated efflux.

Self-Validating Experimental Methodologies

To accurately quantify the BBB permeability of cyclophenothiazine hydrochloride, a tiered experimental approach is required. The workflow isolates passive diffusion first, followed by active transport mechanisms.

Workflow Start Compound Preparation (Cyclophenothiazine HCl) PAMPA PAMPA-BBB Assay (Passive Permeability) Start->PAMPA MDCK MDCK-MDR1 Assay (P-gp Efflux Ratio) Start->MDCK Data Data Integration & QSAR Modeling PAMPA->Data Pe values MDCK->Data Efflux Ratio InVivo In Vivo PK Study (Kp,uu,brain) Data->InVivo If Pe > 4.0 & ER < 2.0

Tiered experimental workflow for evaluating the BBB permeability of neuroactive compounds.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify the passive transcellular diffusion rate ( Pe​ ) of cyclophenothiazine without the confounding variables of active transporters or cellular metabolism. Causality & Design: We utilize a porcine brain lipid extract to coat the artificial membrane because it closely mimics the exact lipid composition (sphingomyelins and phosphatidylcholines) of human brain endothelium.

Step-by-Step Methodology:

  • Preparation of Donor Solution: Dissolve cyclophenothiazine hydrochloride in DMSO to create a 10 mM stock. Dilute in PBS (pH 7.4) to a final concentration of 10 µM. Causality: The final DMSO concentration must be kept 5% to prevent the solubilizer from disrupting the integrity of the artificial lipid bilayer.

  • Membrane Coating: Apply 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to the PVDF membrane filter of the donor plate.

  • Assay Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates to form a "sandwich."

  • Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL), which can falsely depress permeability readings for highly lipophilic compounds.

  • Quantification & Validation: Separate the plates and quantify the compound in both donor and acceptor wells using LC-MS/MS.

    • Self-Validation Check: Calculate the mass balance. If recovery is < 80%, the highly lipophilic cyclophenothiazine is likely adhering to the plastic labware, necessitating the addition of bovine serum albumin (BSA) to the acceptor well in future runs. Run Verapamil (high permeability) and Theophylline (low permeability) in parallel to validate membrane integrity.

Protocol 2: MDCK-MDR1 Transwell Assay

Purpose: To determine if cyclophenothiazine is a substrate for P-glycoprotein (P-gp) efflux, which would restrict its net accumulation in the brain parenchyma[5]. Causality & Design: Wild-type MDCK (Madin-Darby Canine Kidney) cells have low endogenous transporter expression. By using an MDCK cell line stably transfected with the human MDR1 gene (which encodes P-gp), we create a clean, isolated background to measure specific P-gp kinetics.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto 12-well Transwell polycarbonate inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days until tight junctions form.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Check: Proceed only if TEER > 250 Ω⋅cm2 . A lower value indicates compromised tight junctions, which would result in false-positive paracellular leakage.

  • Transport Experiment (A-to-B and B-to-A):

    • Apical to Basolateral (A-B, mimicking blood-to-brain): Add 10 µM cyclophenothiazine to the apical chamber.

    • Basolateral to Apical (B-A, mimicking brain-to-blood efflux): Add 10 µM cyclophenothiazine to the basolateral chamber.

  • Inhibition Control: Run a parallel set of wells containing 10 µM of Elacridar (a potent P-gp inhibitor) in both chambers to confirm that any observed efflux is specifically P-gp mediated.

  • Sampling & Analysis: Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2.0, which collapses to ~1.0 in the presence of Elacridar, definitively confirms that cyclophenothiazine is actively effluxed by P-gp at the BBB.

Conclusion

The blood-brain barrier permeability of cyclophenothiazine hydrochloride is a complex interplay between its high lipophilicity (promoting passive diffusion) and its structural recognition by active efflux transporters like P-glycoprotein. By utilizing the 3D QSAR profile of phenothiazines—characterized by two hydrophobic centers and one hydrophilic center—researchers can anticipate its permeation behavior. The rigorous, self-validating application of PAMPA-BBB and MDCK-MDR1 assays provides the definitive in vitro mechanistic data required before advancing this compound into in vivo pharmacokinetic models.

References[1] Cyclophenothiazine hydrochloride — Chemical Substance Information - NextSDS. nextsds.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdUZflAR8uHeR4vbyUVhQJpYBsfjkIr75XfvgzoWKgA7MoSoY5kvGb9w1b-ZXMkk0vQRa51lbJUka6--CkrKQTcfy2cuLCYbkycT9_LdCkBFqw1FM6GlddGM4j-XcAYT2TeJfk3T6r9lAgqJJfli-g-Ssru-XDb8oRoAS5n0GOTRTV_0o=[4] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. amazonaws.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnMBDDNRSKvXxkkgjzKOe_2ny9cLQAn7CVHT-tTKeT7OUE2C5FgDgKo8nCGCTTAoIRXvON3NKcVH5YfgvPBqdah2S81O79NNP8ynnVkPFkus-7tbyZiBBR9I5NOTvzTrRQRitBIRFYKKQyJkTg0AazHaOu2pqWRHau9E1s69Nr7SIBM7mrQckwG-Nh_VhutXMGv24HOA==[5] 3D QSAR investigation of the blood–brain barrier penetration of chemical compounds - Taylor & Francis. tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED_dK8ctzEOftqoivBtS6g-gNdype8IyjH7jnehmL1mSd8YwdTHUial681cULKzcR38nik3DA0Qm67K1yOo2MSCbei-N7I2Vr-oCS7AlrPo9T7GQL8DwOLF8LHJCSQNSkhGlJQakhkF8DLLXkdQESkN0wAmiqVwqRthw==[6] Phenothiazine-Related Critical Conditions: a Mini-Review - ResearchGate. researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEiSAVYw51LJE0XtbEci5ugPpL1Q6miE-q9JN-j3k2PL59V90NCrZMdA7I2YGW88xQX-ylwysGOUTNhfCVardAJouVVahYTu1RWDtXInL2Z5YuSHYPw0RNRPvDuzoaufaDf0IBZyVldKPQaAFYH51EV8UITIdhvDQpI73pPE9upe3rSXE26K9bPCrF0CMByBd1EeYlhHisNveQWzqvWtPT2EVTLg==[3] Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLM_o1ZDW7ZQrGq1p7UbuHewpqlZPgLuhqGISdfahC3uPa4uBUnfa1mp1tBSKsK5QUYHDBus6uoUoTsV8a2C873aKIH2awyGKFkn0AFUkxM_tdxWigkK6oQIYYXqy_NQIG4OfIk6yd2IjGXvY=[2] Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO6a3JFLeK2R3o4YQBpl0BGkWGihP_X2PepaZNXFFdhBepuiUKrHTO94KTuYrXkDWQ_-adUj_XIKJCj1vbgwzemkP_Mi54_S4RYUp9au_RGv4CYQuEDL4bqlwGjtzQdOR1MBW_-x3YuWnUqFc=

Sources

Protocols & Analytical Methods

Method

Application Notes: A Detailed Step-by-Step Synthesis Protocol for Cyclophenothiazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction Cyclophenothiazine hydrochloride, identified by the CAS number 13421-18-6, is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Cyclophenothiazine hydrochloride, identified by the CAS number 13421-18-6, is a phenothiazine derivative with the chemical name 10-[2-(1-Cyclopentenyl)ethyl]-2-chlorophenothiazine hydrochloride. The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly in the realm of antipsychotics, antihistamines, and antiemetics. The introduction of a lipophilic cyclopentenyl-ethyl side chain at the N-10 position of the 2-chloro-substituted phenothiazine core is anticipated to modulate its pharmacological profile, potentially influencing its receptor binding affinity, pharmacokinetics, and overall therapeutic efficacy.

This comprehensive technical guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of Cyclophenothiazine hydrochloride. The synthesis is logically divided into three main stages: the preparation of the 2-chlorophenothiazine nucleus, the synthesis of the 2-(1-cyclopentenyl)ethyl tosylate side chain, and the final condensation reaction followed by salt formation. This document is intended to provide researchers with a robust and reproducible methodology, grounded in established chemical principles.

Overall Synthetic Scheme

Cyclophenothiazine Hydrochloride Synthesis cluster_0 Part 1: Synthesis of 2-Chlorophenothiazine cluster_1 Part 2: Synthesis of 2-(1-Cyclopentenyl)ethyl Tosylate cluster_2 Part 3: Final Assembly and Salt Formation A m-Chloroaniline C 2-(3-Chlorophenylamino)benzoic Acid A->C Condensation (Cu catalyst) B o-Chlorobenzoic Acid B->C D m-Chlorodiphenylamine C->D Decarboxylation (Fe catalyst) E 2-Chlorophenothiazine D->E Cyclization (Sulfur, I₂ catalyst) M 10-[2-(1-Cyclopentenyl)ethyl]- 2-chlorophenothiazine E->M N-Alkylation (NaH, DMF) F Cyclopentanone G Ethyl 2-oxocyclopentanecarboxylate F->G Dieckmann Condensation H 2-(Hydroxymethyl)cyclopentanone G->H Reduction & Decarboxylation I 2-(Hydroxymethyl)cyclopentanol H->I Reduction J 2-(Hydroxymethyl)cyclopentene I->J Dehydration K 2-(1-Cyclopentenyl)ethanol J->K Hydroboration-Oxidation L 2-(1-Cyclopentenyl)ethyl Tosylate K->L Tosyl-Cl, Pyridine L->M N Cyclophenothiazine Hydrochloride M->N HCl in Ether

Application

Application Note: Long-Term Storage Conditions and Stability Protocols for Cyclophenothiazine Hydrochloride

Executive Summary As a Senior Application Scientist, I approach the stability of phenothiazine derivatives not merely as a regulatory compliance exercise, but as a fundamental chemical challenge. Cyclophenothiazine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the stability of phenothiazine derivatives not merely as a regulatory compliance exercise, but as a fundamental chemical challenge. Cyclophenothiazine hydrochloride (CAS: 13421-18-6)[1], like many compounds sharing the electron-rich tricyclic phenothiazine core, is notoriously susceptible to environmental stressors. This application note details the mechanistic causality behind its degradation and provides a self-validating, ICH-compliant protocol for long-term and accelerated stability testing.

Mechanistic Causality of Degradation

To design an effective stability protocol, we must first understand why and how Cyclophenothiazine hydrochloride degrades. The molecule faces three primary vulnerabilities:

  • Oxidative Vulnerability (Sulfoxide Formation): The sulfur atom in the central thiazine ring is highly susceptible to oxidation[2]. Exposure to atmospheric oxygen initiates a one-electron transfer, forming a relatively stable radical cation[3]. If water or reactive oxygen species are present, this intermediate rapidly converts into cyclophenothiazine sulfoxide, rendering the active pharmaceutical ingredient (API) out of specification.

  • Photolytic Instability: Under ultraviolet or visible light, the phenothiazine core rapidly decomposes by losing an electron to yield a semiquinone free radical[4]. Further degradation produces a highly conjugated phenazathonium ion, which is responsible for the characteristic pink or brown discoloration observed in degraded phenothiazine solutions[4].

  • Hygroscopicity of the Hydrochloride Salt: As an HCl salt, the compound readily absorbs ambient moisture. Absorbed water acts as both a plasticizer (increasing molecular mobility) and a direct reactant, facilitating the nucleophilic attack on the radical cation to accelerate sulfoxide formation[2].

Degradation CPZ Cyclophenothiazine HCl Radical Radical Cation CPZ->Radical -e⁻ (Oxidation) Light UV/Vis Light Light->Radical Phenaz Phenazathonium Ion (Discoloration) Light->Phenaz Oxygen Oxygen (O2) Oxygen->Radical Moisture Moisture (H2O) Sulfoxide Sulfoxide Degradant (+16 Da) Moisture->Sulfoxide Radical->Sulfoxide +H2O Radical->Phenaz Photolysis

Fig 1. Primary degradation pathways of Cyclophenothiazine HCl via oxidation and photolysis.

Regulatory Framework & Protocol Design

To establish a scientifically justified re-test period, the stability protocol must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[5]. The purpose of this testing is to provide empirical evidence on how the quality of the drug substance varies over time under the influence of temperature, humidity, and light[5].

Because conventional ICH stability studies require a minimum of 12 months for long-term data[6], our protocol is designed to be a self-validating system: if the accelerated conditions (40°C/75% RH) induce the predicted sulfoxide mass shift without triggering unknown secondary degradants, the analytical method's stability-indicating power is confirmed.

Step-by-Step Experimental Protocol

Phase 1: API Batch Selection & Primary Packaging

  • Batch Selection: Select a minimum of three primary batches of Cyclophenothiazine HCl synthesized under GMP conditions[5].

  • Dispensing: Aliquot 5.0 g of the API into Type I amber glass vials. Rationale: Amber glass blocks the specific UV wavelengths responsible for initiating the semiquinone free radical cascade[4].

  • Headspace Management: Purge the vial headspace with high-purity Argon (99.999%) for 30 seconds prior to sealing. Rationale: Removing atmospheric oxygen starves the one-electron oxidation pathway, preventing the formation of the radical cation[3].

  • Closure System: Seal the vials with PTFE-lined screw caps. Rationale: PTFE provides a superior moisture barrier compared to standard polyethylene, preventing ambient humidity from interacting with the hygroscopic HCl salt.

Phase 2: Environmental Chamber Allocation Place the prepared vials into calibrated, continuously monitored environmental stability chambers. The conditions must strictly adhere to the parameters outlined in Table 1.

Phase 3: Sampling and Analytical Workflow

  • Extraction: At each designated time point, withdraw 10 mg of the sample.

  • Preparation: Dissolve the sample in 10 mL of a degassed mobile phase (e.g., Methanol:Water 70:30 v/v with 0.1% Formic acid).

  • Analysis: Analyze immediately using a validated High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (LC-MS). Rationale: Immediate analysis prevents ex vivo degradation. The MS (ESI+) is critical for detecting the +16 Da mass shift, which is the definitive signature of sulfoxide formation[2].

Protocol Batch API Batches (n ≥ 3) Pack Packaging (Amber Glass + Ar) Batch->Pack LongTerm Long-Term 25°C / 60% RH Pack->LongTerm Accel Accelerated 40°C / 75% RH Pack->Accel Test LC-MS Testing LongTerm->Test 0-36 Months Accel->Test 0-6 Months Eval Re-test Period Establishment Test->Eval Data Trending

Fig 2. ICH Q1A(R2) stability testing workflow for Cyclophenothiazine HCl API batches.

Data Presentation & Acceptance Criteria

All quantitative stability data must be evaluated against strict acceptance criteria to ensure the API remains within safe therapeutic limits. Table 1 summarizes the required ICH storage conditions, while Table 2 outlines the analytical parameters.

Table 1: ICH Storage Conditions and Sampling Frequency [5][6]

Study Type Storage Condition Minimum Duration at Submission Sampling Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months 0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate * 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months 0, 3, 6 months

*Intermediate testing is only required if a "significant change" occurs during the 6-month accelerated study.

Table 2: Stability-Indicating Quality Attributes & Acceptance Criteria

Parameter Analytical Method Acceptance Criteria Scientific Rationale
Appearance Visual Inspection White to pale yellow crystalline powder Darkening (pink/brown) indicates phenazathonium ion formation via photolysis[4].
Assay HPLC-UV (254 nm) 98.0% – 102.0% w/w Ensures therapeutic potency is maintained over the shelf life.
Sulfoxide Impurity LC-MS (ESI+) ≤ 0.5% (+16 Da mass shift) Quantifies the primary oxidative degradant of the thiazine sulfur[2].

| Water Content | Karl Fischer Titration | ≤ 1.0% w/w | Monitors the hygroscopicity of the HCl salt to prevent moisture-catalyzed degradation. |

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Method

Application Notes and Protocols for the Extraction of Cyclophenothiazine Hydrochloride from Human Plasma

Introduction: The Critical Role of Sample Preparation in Bioanalysis The accurate quantification of therapeutic drugs and their metabolites in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Sample Preparation in Bioanalysis

The accurate quantification of therapeutic drugs and their metabolites in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies. Cyclophenothiazine hydrochloride, a member of the phenothiazine class of antipsychotic drugs, requires meticulous and optimized sample preparation to ensure reliable analytical results. Blood plasma, a complex biological matrix, contains a high concentration of proteins and other endogenous substances that can interfere with analytical instrumentation, suppress analyte signals, and lead to inaccurate measurements. Therefore, the primary objective of sample preparation is to isolate the analyte of interest, Cyclophenothiazine hydrochloride, from these interfering components, while maximizing its recovery and ensuring the cleanliness of the final extract.

This comprehensive guide provides detailed application notes and optimized protocols for three commonly employed and robust sample preparation techniques for the extraction of Cyclophenothiazine hydrochloride from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the most appropriate technique will depend on the specific requirements of the analytical method, such as the desired level of cleanliness, sensitivity, and throughput.

Understanding the Analyte: Physicochemical Properties of Phenothiazines

While specific physicochemical data for Cyclophenothiazine hydrochloride is not extensively published, its properties can be inferred from the well-characterized phenothiazine class of compounds. Phenothiazines are generally basic compounds, with pKa values typically ranging from 8.9 to 10.0.[1] This basicity is attributed to the nitrogen atom in the side chain. Consequently, their charge state is pH-dependent; they are positively charged in acidic conditions and neutral (less polar) in alkaline conditions. This characteristic is a cornerstone of designing effective extraction protocols.

Furthermore, phenothiazines are known to be lipophilic (fat-soluble) molecules.[2] This property governs their distribution in the body and their solubility in organic solvents, a key factor in both LLE and SPE. The general structure of phenothiazines, a tricyclic system with a sulfur and nitrogen atom in the central ring, contributes to this lipophilicity.

Table 1: General Physicochemical Properties of Phenothiazine Antipsychotics

PropertyTypical Range/CharacteristicImplication for Sample Preparation
Chemical Class Tricyclic AntipsychoticLipophilic nature, potential for non-specific binding.
pKa 8.9 - 10.0[1]pH adjustment is critical for controlling ionization and optimizing extraction.
Lipophilicity (logP) HighReadily extracted into organic solvents; strong retention on reversed-phase SPE sorbents.
Solubility Generally low in water, soluble in organic solvents.Influences choice of precipitation and extraction solvents.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[3] It involves the addition of a water-miscible organic solvent or a strong acid to the plasma, which disrupts the hydration shell around the proteins, causing them to denature and precipitate.[3]

Causality Behind Experimental Choices in PPT

The choice of precipitating agent is critical. Organic solvents like acetonitrile and methanol are widely used. Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[4] The ratio of the solvent to the plasma is also an important parameter; a 3:1 or 4:1 ratio of solvent to plasma is commonly employed to ensure complete protein precipitation.[4][5]

Detailed Protocol for Protein Precipitation

Materials:

  • Human plasma sample

  • Acetonitrile (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 200 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains Cyclophenothiazine hydrochloride, and transfer it to a clean tube for analysis or further processing.

Visualization of the PPT Workflow

PPT_Workflow Start Plasma Sample (200 µL) Add_ACN Add Acetonitrile (600 µL) Start->Add_ACN Vortex Vortex (30s) Add_ACN->Vortex Incubate Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge Centrifuge (14,000g, 10 min, 4°C) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Analysis (e.g., LC-MS/MS) Collect_Supernatant->Analysis

Caption: Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic phase.[6] For basic drugs like phenothiazines, pH adjustment of the aqueous phase is a critical step to ensure the analyte is in its neutral, more lipophilic form, which facilitates its transfer into the organic solvent.[7]

Causality Behind Experimental Choices in LLE

The selection of the organic solvent is paramount and is guided by the analyte's polarity and the desired selectivity of the extraction. A solvent that is immiscible with water and in which Cyclophenothiazine hydrochloride has high solubility is required. Common choices for basic drugs include methyl tert-butyl ether (MTBE), diethyl ether, and mixtures of hexane and isoamyl alcohol. The pH of the aqueous phase is adjusted to be at least 2 pH units above the pKa of the analyte to ensure it is in its non-ionized form.[7]

Detailed Protocol for Liquid-Liquid Extraction

Materials:

  • Human plasma sample

  • 1 M Sodium hydroxide (NaOH)

  • Methyl tert-butyl ether (MTBE)

  • Glass centrifuge tubes (15 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase for LC-MS analysis)

Procedure:

  • Pipette 500 µL of the human plasma sample into a 15 mL glass centrifuge tube.

  • Add 100 µL of 1 M NaOH to the plasma sample to adjust the pH to >11. Vortex briefly.

  • Add 5 mL of MTBE to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Visualization of the LLE Workflow

LLE_Workflow Start Plasma Sample (500 µL) Adjust_pH Adjust pH (>11) with NaOH Start->Adjust_pH Add_Solvent Add MTBE (5 mL) Adjust_pH->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3,000g, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute Analysis Analysis (e.g., LC-MS/MS) Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow.

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.[8] For basic, lipophilic compounds like phenothiazines, reversed-phase or mixed-mode cation exchange SPE cartridges are commonly used.

Causality Behind Experimental Choices in SPE

The choice of SPE sorbent is critical for achieving high recovery and a clean extract. A C18 (reversed-phase) sorbent is a good starting point due to the lipophilic nature of phenothiazines.[1] The protocol involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The conditioning step wets the sorbent and creates an environment conducive to analyte retention. The sample is typically loaded under conditions that maximize the retention of the analyte (e.g., high pH for a basic drug on a reversed-phase sorbent). The wash step removes weakly bound interferences, and the elution step uses a solvent that disrupts the interaction between the analyte and the sorbent, allowing for its collection.[9]

Detailed Protocol for Solid-Phase Extraction (Reversed-Phase)

Materials:

  • Human plasma sample

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • 2% Ammonium hydroxide in water

  • Elution solvent: Methanol

  • SPE manifold

  • Collection tubes

Procedure:

  • Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Pre-treat the plasma sample: To 500 µL of plasma, add 500 µL of 2% ammonium hydroxide in water to raise the pH and ensure Cyclophenothiazine is in its neutral form.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 3 mL of deionized water through the cartridge to remove salts and polar interferences.

    • Pass 3 mL of a weak organic wash (e.g., 20% methanol in water) to remove less non-polar interferences.

  • Elution:

    • Dry the cartridge by applying vacuum for 5 minutes.

    • Place clean collection tubes in the manifold.

    • Elute the Cyclophenothiazine hydrochloride with 2 x 1 mL aliquots of methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualization of the SPE Workflow

SPE_Workflow Condition Condition (Methanol, Water) Load Load Sample (Plasma + NH4OH) Condition->Load Wash1 Wash 1 (Water) Load->Wash1 Wash2 Wash 2 (20% Methanol) Wash1->Wash2 Elute Elute (Methanol) Wash2->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis (e.g., LC-MS/MS) Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow.

Summary and Recommendations

The choice of sample preparation technique for Cyclophenothiazine hydrochloride in plasma depends on the specific analytical goals.

  • Protein Precipitation is the fastest and simplest method, suitable for high-throughput screening and when the analytical method (e.g., LC-MS/MS) has sufficient selectivity to tolerate the remaining matrix components.

  • Liquid-Liquid Extraction offers a cleaner extract than PPT by removing a broader range of interferences. It is a good balance between cleanliness, recovery, and throughput.

  • Solid-Phase Extraction provides the cleanest extracts and the ability to concentrate the analyte, leading to the highest sensitivity. It is the preferred method for assays requiring low limits of detection and high precision.

For all methods, it is crucial to validate the procedure by assessing recovery, matrix effects, and process efficiency to ensure the reliability of the analytical data. The use of a suitable internal standard is also highly recommended to correct for any variability during the sample preparation process.

References

  • Popławska, M., & Puzanowska-Tarasiewicz, H. (2010). Solubility and pKa determination of six structurally related phenothiazines. Journal of Chemical & Engineering Data, 55(11), 4862-4866. [Link]

  • Mercolini, L., et al. (2008). Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 427-433. [Link]

  • Rusu, A., et al. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. Farmacia, 57(5), 542-549. [Link]

  • Kratzsch, C., et al. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Journal of Chromatography B, 793(2), 347-355. [Link]

  • Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(27), 4152-4158. [Link]

  • Pichini, S., et al. (1998). Development of a solid phase extraction method for simultaneous determination of corticoids and tranquilizers in serum samples. Journal of Liquid Chromatography & Related Technologies, 21(10), 1549-1560. [Link]

  • U.S. Food and Drug Administration. (2002). FLEXERIL® (CYCLOBENZAPRINE HCl) Tablets. [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. [Link]

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., & Cieślik-Boczula, K. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16-23. [Link]

  • Xia, Y. Q., & Jemal, M. (2008). A fully automated plasma protein precipitation sample preparation method for LC–MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. [Link]

  • U.S. Food and Drug Administration. (2011). CYCLOBENZAPRINE HYDROCHLORIDE TABLETS, USP Rx only. [Link]

  • Anepu, S. (2016). FORMULATION, OPTIMIZATION AND EVALUATION OF CYCLOBENZAPRINE HCl PELLETS FOR EXTENDED RELEASE. ResearchGate. [Link]

  • PubChem. (n.d.). Cyclobenzaprine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Cyclophenothiazine hydrochloride degradation under UV light exposure

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclophenothiazine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclophenothiazine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its stability, particularly when exposed to UV light. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your results.

Troubleshooting Guide: Unexpectedly Rapid Degradation in Solution

A common issue encountered is the accelerated degradation of Cyclophenothiazine hydrochloride in solution upon UV exposure, often exceeding anticipated rates. This section provides a systematic approach to diagnose and resolve this problem.

Symptom: You observe a significant loss of the parent Cyclophenothiazine hydrochloride peak and/or the rapid appearance of unexpected peaks in your chromatogram (e.g., HPLC-UV) after a shorter-than-expected duration of UV exposure.

Diagnostic Approach & Solutions:

The stability of thiazide diuretics like Cyclophenothiazine hydrochloride is influenced by several factors, including pH, temperature, and light exposure.[1][2] A systematic evaluation of your experimental parameters is crucial for identifying the root cause of accelerated degradation.

Potential Cause Diagnostic Experiment / Check Explanation & Causality Solution & Preventative Measures
Incorrect or Inappropriate pH Verify the pH of your solution using a calibrated pH meter. Run parallel experiments in buffered solutions at different pH values (e.g., pH 2, 5, 7, 9).Thiazide diuretics exhibit pH-dependent stability. Degradation rates are generally higher at neutral to alkaline pH values (pH > 7) and the compounds are typically more stable at an acidic pH (e.g., pH 2).[1][3] Alkaline conditions can catalyze the hydrolysis of the thiazide ring structure.[4]For experimental purposes, maintain the solution at a lower pH (e.g., pH 2-5) if compatible with your overall experimental design. Use appropriate buffer systems to ensure consistent pH throughout the experiment.
Solvent Effects If using organic co-solvents, evaluate the photostability in different solvent systems (e.g., methanol, acetonitrile, water).The solvent can influence the photochemical reaction pathway. For instance, some solvents can participate in the reaction, leading to the formation of solvent adducts. The polarity of the solvent can also affect the stability of reactive intermediates.Use well-characterized and inert solvents. Aqueous solutions are common, but ensure the pH is controlled. If organic solvents are necessary, review literature for their suitability with photosensitive compounds.
High Light Intensity or Incorrect Wavelength Characterize your light source. Use a radiometer or lux meter to measure the intensity. If possible, use filters to control the wavelength of exposure. Refer to ICH Q1B guidelines for standardized light sources.[5]The rate of photodegradation is directly related to the intensity and spectral distribution of the light source.[6] High-energy UV radiation (especially UV-B and UV-C) can cause rapid bond cleavage.Standardize your light exposure conditions according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[5] Use a calibrated photostability chamber.
Presence of Photosensitizers or Impurities Analyze your starting material and solvents for impurities. Ensure high-purity reagents and solvents are used.Impurities in the drug substance or excipients can act as photosensitizers, absorbing light energy and transferring it to the drug molecule, thereby accelerating its degradation.Use pharmaceutical-grade Cyclophenothiazine hydrochloride and high-purity solvents (e.g., HPLC grade). If working with formulations, consider the potential for excipient-drug interactions.
Oxygen Availability Degas your solvent and run the experiment under an inert atmosphere (e.g., nitrogen or argon) and compare the results with a sample exposed to air.Photo-oxidation is a common degradation pathway. The presence of dissolved oxygen can lead to the formation of reactive oxygen species (ROS) that readily react with the drug molecule.For mechanistic studies or when maximum stability is required, deoxygenate your solutions by sparging with an inert gas.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Cyclophenothiazine hydrochloride under UV light?

While specific data for Cyclophenothiazine hydrochloride is limited in the provided search results, we can infer from related thiazide diuretics. A common degradation pathway for chlorinated thiazides involves hydrolysis, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).[1][7] Additionally, photodegradation of hydrochlorothiazide and altizide has been shown to produce chlorothiazide.[2][3] It is also possible for photosubstitution of the chloride to occur.[8] Therefore, you should anticipate degradation products resulting from both hydrolysis and direct phototransformation.

Q2: How does pH specifically influence the photodegradation rate?

The influence of pH on the stability of thiazide diuretics is well-documented. Generally, these compounds are more stable in acidic conditions and degrade faster at higher pH values.[1] For example, studies on related thiazides showed significant degradation at pH 7 and 9.2, while they were fairly stable at pH 2, even at elevated temperatures.[1] This is because the hydrolysis of the sulfamoyl group is often base-catalyzed.

Q3: What are the best practices for preparing and handling solutions to minimize degradation during routine analysis?

To minimize degradation, it is crucial to control the exposure to light.

  • Use Protective Glassware: Prepare and store solutions in amber or light-resistant glassware.[6]

  • Work in Low-Light Conditions: Whenever possible, perform sample manipulations in a dimly lit room or under yellow light.

  • Minimize Exposure Time: Prepare samples immediately before analysis. Do not leave solutions on a lab bench exposed to ambient light for extended periods.

  • Control Temperature: Store stock solutions and samples at reduced temperatures (e.g., refrigerated or frozen) to slow down both thermal and photodegradation rates.[1]

  • Use "Dark" Controls: Always prepare a "dark" control sample, which is handled identically to the test sample but is protected from light (e.g., by wrapping the container in aluminum foil).[9] This allows you to differentiate between photodegradation and thermal degradation.

Q4: Can antioxidants or other stabilizers be used to protect Cyclophenothiazine hydrochloride in a formulation?

Yes, incorporating antioxidants or UV-absorbing excipients is a common strategy to enhance the photostability of drug formulations.[10][11]

  • Antioxidants: Agents like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) can be added to scavenge free radicals and reactive oxygen species generated during photo-exposure, thereby inhibiting photo-oxidation.[10]

  • UV Absorbers: Excipients that absorb light at the same wavelengths as the drug can act as competitive absorbers, reducing the amount of energy reaching the drug molecule.[6] The selection of a suitable stabilizer depends on its compatibility with the drug and the intended dosage form.

Q5: What are the most suitable analytical techniques for monitoring the degradation of Cyclophenothiazine hydrochloride?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique for this purpose.[12][13] A well-developed HPLC method can separate the parent drug from its various degradation products, allowing for accurate quantification of the degradation process.[14][15]

  • Method Development: A stability-indicating HPLC method must be developed and validated. This involves subjecting the drug to forced degradation conditions (e.g., acid, base, peroxide, heat, and light) to generate the degradation products and ensure the method can resolve them from the parent peak.[9][14]

  • Detection: A Photodiode Array (PDA) detector is often preferred as it can provide spectral information for both the parent drug and the degradation products, aiding in their identification.[12]

  • Mass Spectrometry (LC-MS): For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[16][17]

Experimental Protocols

Protocol 1: Forced Photodegradation Study (as per ICH Q1B)

This protocol outlines a forced degradation study to assess the overall photosensitivity of Cyclophenothiazine hydrochloride and to generate potential degradation products for analytical method development.[14][15]

  • Sample Preparation:

    • Prepare a solution of Cyclophenothiazine hydrochloride in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of this solution into chemically inert, transparent containers (e.g., quartz cuvettes or vials).

    • Prepare a "dark" control by wrapping an identical sample container completely in aluminum foil.

  • Exposure Conditions:

    • Place the transparent and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source compliant with ICH Q1B Option 1 or 2. The total exposure should be no less than 1.2 million lux hours and 200 watt-hours/square meter of near UV energy.[5]

    • Monitor the temperature inside the chamber to ensure it does not cause significant thermal degradation.

  • Sampling and Analysis:

    • Withdraw aliquots of the exposed and dark control samples at appropriate time intervals.

    • Analyze the samples immediately using a validated, stability-indicating HPLC method.

    • Monitor for the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

Protocol 2: Sample Analysis by HPLC-UV

This is a general procedure for the analysis of Cyclophenothiazine hydrochloride and its degradation products. The specific parameters will need to be optimized for your system.

  • Chromatographic System: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of Cyclophenothiazine hydrochloride (e.g., around 270 nm and 320 nm, typical for thiazides). A PDA detector will allow for full spectral analysis.[8]

  • Injection Volume: 20 µL.

  • Run Time: Sufficiently long to allow for the elution of all degradation products.

Visualizations

Degradation Pathway and Influencing Factors

cluster_0 Initiating Factors cluster_1 Drug Molecule cluster_2 Degradation Pathways & Products UV UV Light (Photon Absorption) CPT Cyclophenothiazine HCl UV->CPT pH High pH (>7) Hydrolysis Hydrolysis pH->Hydrolysis O2 Oxygen Photooxidation Photo-oxidation O2->Photooxidation CPT->Hydrolysis CPT->Photooxidation Phototransformation Direct Phototransformation CPT->Phototransformation ACB 4-amino-6-chloro-1,3- benzenedisulfonamide (ACB) Hydrolysis->ACB Other Other Photoproducts Photooxidation->Other Phototransformation->Other

Caption: Factors influencing Cyclophenothiazine HCl degradation pathways.

Experimental Workflow for Photostability Testing

A Prepare Stock Solution of Cyclophenothiazine HCl B Create Test Sample (Transparent Vial) A->B C Create Dark Control (Foil-Wrapped Vial) A->C D Expose to Light in Photostability Chamber (ICH Q1B Conditions) B->D C->D E Sample at Time Intervals (t=0, t=1, t=2...) D->E F Analyze via Stability-Indicating HPLC-UV/PDA E->F G Quantify Parent Drug & Degradation Products F->G H Compare Results: Test vs. Dark Control G->H

Caption: Workflow for a forced photodegradation study.

Troubleshooting Decision Tree

A Unexpectedly Rapid Degradation Observed B Check Solution pH A->B C pH > 7? B->C pH Measured D Adjust pH to < 5 with Buffer C->D Yes E Verify Light Source (Intensity & Wavelength) C->E No K Problem Resolved D->K F Calibrate/Standardize Light Source (ICH Q1B) E->F Non-Standard G Check for Impurities (Solvent/Starting Material) E->G Standard F->K H Use High-Purity Reagents G->H Impure I Consider Photo-oxidation G->I Pure H->K J Run Under Inert Atmosphere (N2) I->J Possible J->K

Caption: Decision tree for troubleshooting rapid degradation.

References

  • Stability study of thiazide diuretics. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln 2008.

  • Singh, B., & Kumar, B. (2012). Improvement of Photostability in Formulation: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1297-1308.

  • Sibanc, R., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica, 65(4), 363-376.

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.

  • Delbeke, F., & Deventer, K. (2008). PROJECT REVIEW ”Detection and stability of thiazide drugs”. WADA.

  • Montanari, E., et al. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 42, 126-136.

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

  • Scribd. (n.d.). ICH Q1B Photostability Testing Guide.

  • LinkedIn. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).

  • Arancibia, J. A., & de la M. Escandar, G. (1999). Spectrophotometric studies on the photostability of some thiazide diuretics in ethanolic solution. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 965-974.

  • Nishi, H., et al. (2023). Evaluation of Photostability of Medicines and Development of the Photostabilization of the Photosensitive Medicines. Chromatography, 44(4), 143-154.

  • Nishi, H., et al. (2023). Evaluation of Photostability of Medicines and Development of the Photostabilization of the Photosensitive Medicines. Chromatography, 44(4), 143-154.

  • MDPI. (n.d.). Special Issue: Formulation of Photosensitive Drugs. Pharmaceutics.

  • Deventer, K., et al. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 519-524.

  • Sibanc, R., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica, 65(4), 363-376.

  • Kim, J. C., & Lee, C. W. (2000). Increased phototoxicity of hydrochlorothiazide by photodegradation. Photodermatology, Photoimmunology & Photomedicine, 16(3), 119-124.

  • Amjadi, M., & Manzoori, J. L. (2011). Gold nanoparticles-based resonance light scattering method for the determination of phenothiazine drugs. Journal of Food and Drug Analysis, 19(4), 410-416.

  • ResearchGate. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.

  • Orbán-Gyapai, O., & Szabó, Z. I. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Pharmaceutical Design, 25(18), 2056-2066.

  • Jakimska, A., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(24), 24845-24861.

  • Al-saady, F. A., & Al-mashhadani, M. H. (2020). ANALYTICAL DETERMINATION FOR CHLORPROTHIXENE.HCL DRUG IN PURE FORM AND MEDICINAL TABLETS BY SPECTROPHOTOMETRIC DERIVATIVES. Systematic Reviews in Pharmacy, 11(12), 1735-1741.

  • ResearchGate. (2019). Simple analytical method for the simultaneous estimation of hydrochlorothiazide and candesartan by RP-HPLC.

  • Gumieniczek, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Journal of Pharmaceutical and Biomedical Analysis, 159, 1147-1160.

  • ResearchGate. (2015). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review.

  • ResearchGate. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.

Sources

Optimization

Optimizing extraction recovery of Cyclophenothiazine hydrochloride from biological matrices

Welcome to the Technical Support Center. Extracting highly lipophilic, basic phenothiazines like cyclophenothiazine hydrochloride (pKa ~9.2) from complex biological matrices (plasma, serum, urine) presents unique analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Extracting highly lipophilic, basic phenothiazines like cyclophenothiazine hydrochloride (pKa ~9.2) from complex biological matrices (plasma, serum, urine) presents unique analytical challenges. High protein binding, surface adsorption, and severe susceptibility to auto-oxidation frequently compromise recovery and reproducibility.

This guide abandons generic protocols in favor of a mechanistic, self-validating approach to sample preparation.

Part 1: The Mechanistic Reality of Phenothiazine Extraction

To optimize recovery, we must first understand the causality behind the analyte's behavior in a biological matrix:

  • High Protein Binding: Cyclophenothiazine is heavily bound (>90%) to plasma albumin and α1-acid glycoprotein. Simple organic precipitation often fails to disrupt these complexes, leading to analyte loss in the protein pellet.

  • Redox Sensitivity: The sulfur atom within the tricyclic phenothiazine ring is highly susceptible to auto-oxidation, forming sulfoxide and N-oxide artifacts during extraction[1].

  • Silanol Adsorption: The basic tertiary amine interacts strongly with free silanol groups on standard glassware, necessitating deactivated plastics or specialized sorbents.

Oxidation_Pathway CPZ Cyclophenothiazine (Intact Drug) Radical Semiquinone Radical Intermediate CPZ->Radical O2, Metals (Cu2+, Fe3+) Heat / Evaporation Sulfoxide Sulfoxide Metabolite (+16 Da) Radical->Sulfoxide S-Oxidation NOxide N-Oxide Metabolite (+16 Da) Radical->NOxide N-Oxidation

Mechanistic pathway of phenothiazine oxidative degradation during sample preparation.

Part 2: Step-by-Step Optimized Extraction Protocol

To combat protein binding and oxidation, we recommend a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This protocol utilizes acidic pretreatment to denature proteins and ionize the drug, followed by a highly specific elution solvent to prevent oxidation[1].

The Self-Validating Recovery Matrix

Before detailing the steps, you must establish a self-validating system to isolate extraction inefficiency from MS ion suppression. For every batch, prepare:

  • Neat Standard (A): Analyte spiked directly into the final reconstitution solvent.

  • Pre-Extraction Spike (B): Blank matrix spiked with analyte before step 1.

  • Post-Extraction Spike (C): Blank matrix extracted, then spiked after elution but before evaporation. (Absolute Recovery = B/C × 100; Matrix Effect = C/A × 100)

Protocol A: Oxidation-Resistant MCX SPE
  • Sample Pretreatment: Aliquot 500 µL of human plasma. Add 10 µL of Internal Standard (e.g., propericiazine or a deuterated analog). Add 500 µL of 2% Phosphoric Acid (H₃PO₄). Causality: The acid denatures binding proteins and forces the tertiary amine of cyclophenothiazine into its ionized (protonated) state for cationic retention.

  • Conditioning: Condition a 30 mg/1 cc MCX cartridge with 1.0 mL Methanol, followed by 1.0 mL MS-grade Water.

  • Loading: Load the pretreated sample at a controlled flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1.0 mL 0.1 M HCl (Removes acidic and neutral proteins while keeping the drug ionically bound).

    • Wash 2: 1.0 mL 100% Methanol (Removes lipophilic interferences and phospholipids).

  • Elution: Elute with 1.0 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v) . Causality: Ammonium hydroxide neutralizes the drug's charge, releasing it from the sorbent. Dichloromethane is used instead of ethyl acetate to strictly prevent auto-oxidation[1].

  • Evaporation & Reconstitution: Evaporate under a gentle stream of inert Nitrogen gas at strictly <35°C. Reconstitute in 100 µL of your initial LC mobile phase.

SPE_Workflow Sample 1. Biological Sample (Plasma/Urine) Pretreat 2. Pretreatment (Add 2% H3PO4 + IS) Sample->Pretreat Load 3. Load Sample (MCX Cartridge) Pretreat->Load Wash 4. Wash Steps (0.1M HCl, then MeOH) Load->Wash Elute 5. Elution (DCM:IPA:NH4OH) Wash->Elute Evaporate 6. Evaporation (N2 Gas < 35°C) Elute->Evaporate Reconstitute 7. Reconstitution (Mobile Phase) Evaporate->Reconstitute

Optimized Mixed-Mode Cation Exchange (MCX) SPE Workflow for Cyclophenothiazine.

Part 3: Troubleshooting Guides & FAQs

Q: I am observing extraneous peaks with a mass shift of +16 Da in my LC-MS/MS chromatograms, and my primary peak area is reduced. What is happening? A: This is the classic signature of S-oxidation (forming a sulfoxide metabolite) or N-oxidation. Phenothiazines are notoriously unstable during standard extraction. The use of ethyl acetate during the elution or evaporation phase is a primary culprit[1]. Research has demonstrated that switching the elution solvent to a dichloromethane/isopropanol/ammonium hydroxide mixture significantly curtails this degradation[1]. Alternatively, employing a Filtration/Pass-Through Extraction (FPTE) without an evaporation step can eliminate oxidation entirely[1].

Q: To combat this oxidation, should I spike my plasma samples with ascorbic acid prior to extraction? A: Counterintuitively, no. While ascorbic acid is a standard antioxidant, kinetic studies on phenothiazines reveal that ascorbic acid can sometimes increase the degradation rate by facilitating the formation of a semiquinone free radical, especially in the presence of trace metal ions like Cu(II) or Fe(III)[2]. Instead of ascorbic acid, use a chelating agent like EDTA (to sequester catalytic metal ions) and perform evaporations strictly under inert nitrogen gas.

Q: My absolute recovery using a standard C18 Solid-Phase Extraction cartridge is plateauing at 60-65%. How can I improve this? A: Standard C18 sorbents rely solely on hydrophobic interactions. Because cyclophenothiazine is heavily protein-bound, weak aqueous loading fails to disrupt these complexes. Disk SPE with C18 can achieve up to 89.9% recovery if the sample is heavily basified (e.g., with 0.1M NaOH) to completely neutralize the amine prior to loading. However, switching to the MCX protocol detailed above provides cleaner extracts and higher recoveries by utilizing orthogonal retention mechanisms.

Q: I am trying a traditional Liquid-Liquid Extraction (LLE) using hexane/ethyl acetate, but I keep forming unbreakable emulsions. How do I resolve this? A: Emulsions in LLE are typically caused by proteins and phospholipids accumulating at the organic-aqueous interface. Because cyclophenothiazine requires vigorous vortexing to break its protein binding, you inadvertently stabilize the emulsion. Solution: Switch to SPE to bypass emulsion formation entirely. If LLE is strictly required, centrifuge the sample at >10,000 x g for 10 minutes at 4°C, or add a small volume of saturated NaCl (brine) to the aqueous phase to increase ionic strength and force phase separation.

Part 4: Quantitative Data Summary

The following table synthesizes expected recovery and oxidation rates based on validated literature for phenothiazine derivatives in biological matrices.

Table 1: Comparative Extraction Recoveries and Oxidation Rates of Phenothiazines

Extraction MethodElution Solvent SystemAverage Recovery (%)Matrix Effect (%)Oxidation Artifacts Observed?
Standard C18 SPE Methanol / Water64.0 - 89.9-15 to -25Low
Disk SPE (Empore C18) Chloroform : Acetonitrile (8:2)65.1 - 92.1-10 to -20Low
Monolithic Silica Tips 100% Methanol91.0 - 95.0< -10Low
MCX SPE (Unoptimized) Ethyl Acetate : IPA : NH₄OH (80:17:3)75.0 - 85.0-5 to -10High (Sulfoxides formed)
MCX SPE (Optimized) DCM : IPA : NH₄OH (78:20:2)88.0 - 94.0-5 to -10None Detected
FPTE (No Evaporation) Direct Pass-Through90.0 - 96.0-2 to -8None Detected

Data aggregated from standardized phenothiazine extraction studies,[3],[1].

Part 5: References
  • Analysis of Phenothiazines in Human Body Fluids Using Disk Solid-Phase Extraction and Liquid Chromatography Source: Journal of AOAC INTERNATIONAL / Oxford Academic URL:[Link]

  • Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Oxidative Degradation of Pharmaceutically Important Phenothiazines III: Kinetics and Mechanism of Promethazine Oxidation Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of Cyclophenothiazine Hydrochloride

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of phenothiazine derivatives during sample preparation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of phenothiazine derivatives during sample preparation. This guide is designed to dissect the root causes of Cyclophenothiazine hydrochloride (CAS#: 13421-18-6) oxidation and provide field-validated, self-correcting workflows to ensure the integrity of your analytical data.

Mechanistic Overview: The Causality of Oxidation

Cyclophenothiazine hydrochloride belongs to a class of heterocyclic compounds notorious for their chemical instability ex vivo. The causality of this degradation lies in its molecular structure: the sulfur atom in the central phenothiazine ring is highly electron-rich, making it the primary site for oxidative attack[1].

When exposed to ambient oxygen, light, or catalytic transition metals (such as iron or copper inherent in biological matrices), the compound readily loses an electron to form a reactive radical cation. This intermediate rapidly reacts with oxygen or water to form sulfoxide and N-oxide metabolites[1][2]. Therefore, oxidation during sample preparation is not a random artifact, but a thermodynamically driven process actively exacerbated by standard extraction techniques—most notably, basic elution solvents and thermal solvent evaporation[2][3].

Troubleshooting & FAQs

Q: I am observing a +16 Da mass shift in my LC-MS/MS chromatograms for Cyclophenothiazine. What is the root cause? A: A mass shift of +16 Da is the classic signature of a sulfoxide or N-oxide metabolite[2][4]. If this peak is absent in your neat standards but present in extracted biological samples, it is an artifact of your sample preparation. Traditional Solid-Phase Extraction (SPE) methods utilizing basic elution solvents (e.g., ethyl acetate:isopropanol:ammonium hydroxide) combined with evaporation to dryness under nitrogen actively induce this oxidation[2][3].

Q: How do I arrest this oxidation during the extraction phase? A: The most effective strategy is to eliminate the evaporation step entirely. Empirical data demonstrates that transitioning from traditional SPE to Filtration/Pass-Through Extraction (FPTE) without an evaporation step is the only methodology proven to prevent measurable analyte oxidation in phenothiazines[2][3]. If SPE is mandatory for your matrix, switch your elution solvent to a dichloromethane-based system (e.g., dichloromethane:isopropanol:ammonium hydroxide), which significantly reduces oxidative stress compared to ethyl acetate[2][3].

Q: Can chemical additives protect the sample prior to extraction? A: Yes. A dual-additive approach creates a self-validating, stable environment:

  • Chelation: Add Ethylenediaminetetraacetic Acid (EDTA) to the sample matrix. EDTA chelates the transition metal ions (Fe²⁺/³⁺, Cu²⁺) that act as catalysts for phenothiazine oxidation[5][6].

  • Sacrificial Antioxidants / Acidification: Introduce ascorbic acid or metaphosphoric acid. Metaphosphoric acid lowers the pH (maintaining it below 4) to protect against oxidative degradation and precipitates proteins, while ascorbic acid acts as a reducing agent to neutralize reactive oxygen species before they can attack the phenothiazine core[5].

Quantitative Data: Impact of Extraction Workflows on Oxidation

To illustrate the critical impact of your chosen methodology, the following table summarizes the relative extent of oxidation observed in phenothiazine derivatives based on the extraction technique utilized[2][3].

Extraction MethodEvaporation StepElution Solvent SystemExtent of Oxidation (Sulfoxide Formation)
Traditional SPE Yes (N₂ gas at 40°C)Ethyl acetate:Isopropanol:NH₄OHHigh (Significant extraneous peaks)
Modified SPE Yes (N₂ gas at 40°C)Dichloromethane:Isopropanol:NH₄OHModerate (Reduced but detectable)
FPTE Yes (N₂ gas at 40°C)N/A (Pass-through)Low to Moderate
FPTE No (Direct Injection) N/A (Pass-through) None Measurable (Optimal)
Step-by-Step Methodology: Optimized FPTE Protocol

To ensure scientific integrity and reproducibility, follow this validated Filtration/Pass-Through Extraction (FPTE) protocol designed specifically to minimize the oxidation of Cyclophenothiazine hydrochloride. This protocol is a self-validating system: by quenching the catalysts and avoiding the thermodynamic triggers, the system inherently prevents the artifact.

  • Step 1: Sample Stabilization (The "Quench" Phase)

    • Action: Immediately upon collection, spike the biological sample (e.g., plasma or whole blood) with 0.1 M EDTA and 2% metaphosphoric acid[5][6].

    • Causality: EDTA sequesters catalytic iron released from hemoglobin (especially critical in hemolyzed blood), while metaphosphoric acid drops the pH to stabilize the sulfur atom and precipitates bulk proteins[5][6].

  • Step 2: Protein Precipitation (PPT)

    • Action: Add a 1:3 ratio of cold (-20°C) Acetonitrile:Methanol (1:1 v/v) to the stabilized sample[3]. Vortex gently for 30 seconds.

    • Causality: Cold organic solvents efficiently crash out remaining proteins without providing the thermal energy required to initiate oxidative radical formation.

  • Step 3: Filtration/Pass-Through Extraction (FPTE)

    • Action: Transfer the supernatant to a pass-through filtration plate (e.g., a 0.2 µm PTFE or specialized lipid-removal plate). Apply gentle positive pressure to elute the sample[2][3].

    • Causality: FPTE removes phospholipids and particulates without retaining the analyte on a sorbent bed, thereby avoiding the need for harsh, basic elution solvents that trigger oxidation[2][3].

  • Step 4: Direct Injection (Bypassing Evaporation)

    • Action: Collect the eluate and dilute it directly with the LC mobile phase (e.g., 0.1% formic acid in water) to match your initial gradient conditions. Do not evaporate.

    • Causality: Evaporation concentrates both the analyte and any dissolved oxygen/trace oxidants while applying thermal stress. Bypassing this step is the single most critical factor in preventing sulfoxide formation[2][3].

Visualization: Anti-Oxidation Workflow

G Sample Biological Sample (Cyclophenothiazine HCl) Antioxidant Add Antioxidants & Chelators (EDTA, Metaphosphoric Acid) Sample->Antioxidant Extraction Extraction Methodology Antioxidant->Extraction SPE Traditional SPE + N2 Evaporation Extraction->SPE FPTE FPTE Method (No Evaporation) Extraction->FPTE Oxidation High Oxidation (Sulfoxide Formation) SPE->Oxidation Stable Analyte Stabilized (Direct LC-MS/MS) FPTE->Stable

Workflow for minimizing phenothiazine oxidation during sample extraction.

References
  • BenchChem. "An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives". BenchChem.1

  • ResearchGate. "Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation". ResearchGate. 2

  • PubMed. "Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation". PubMed. 4

  • Oxford Academic. "Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation". Oxford Academic. 3

  • Creative Proteomics. "Vitamin C Detection in Food Practical Analysis Methods and Case Studies". Creative Proteomics. 5

  • PMC. "Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid". PMC. 6

Sources

Optimization

Cyclophenothiazine Hydrochloride: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of Cyclophenothiazine hydrochloride. Phenothiazine derivatives are privileged scaffolds in medicinal chemistry, widely utilized for their antipsychotic and neurol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Cyclophenothiazine hydrochloride. Phenothiazine derivatives are privileged scaffolds in medicinal chemistry, widely utilized for their antipsychotic and neuroleptic properties. However, synthesizing these compounds with high yield and pharmaceutical-grade purity presents significant challenges, primarily due to the electron-rich nature of the sulfur heteroatom and the weak acidity of the N-H proton.

This guide provides drug development professionals with causality-driven troubleshooting, self-validating protocols, and optimized methodologies to overcome common synthetic bottlenecks.

Part 1: Self-Validating Experimental Protocols

To ensure reproducibility and high purity, every stage of the synthesis must incorporate built-in validation checks. The following protocol outlines the optimized three-stage synthesis of Cyclophenothiazine hydrochloride.

Stage 1: Phenothiazine Core Synthesis (Ullmann-Type Coupling)

Causality: Traditional Bucherer-Bergs thionation often suffers from low yields and harsh conditions. The Ullmann-type reaction utilizes a copper catalyst to facilitate the coupling of halogenated aromatic compounds with amines, forming the central nitrogen-sulfur heterocycle with high regioselectivity[1].

  • Preparation: Charge a dry, nitrogen-purged reactor with 2-bromodiphenylamine and elemental sulfur (1:1.2 molar ratio)[1].

  • Catalysis: Add 5 mol% of Copper(I) iodide (CuI) catalyst.

  • Reaction: Heat the mixture to 140°C in anhydrous dimethylformamide (DMF) strictly under an inert argon atmosphere to prevent premature oxidation[2].

  • Self-Validation: Monitor the evolution of H₂S gas using lead acetate paper at the condenser outlet. The reaction is complete when the paper no longer turns black. Confirm via TLC (Hexane:EtOAc 9:1).

  • Workup: Cool the mixture, filter through a Celite pad to remove copper salts, and recrystallize the core from toluene.

Stage 2: N-Alkylation (Cycloalkyl Side Chain Addition)

Causality: Direct alkylation with strong bases (e.g., NaH) often leads to degradation or polysubstitution. Phase transfer catalysis (PTC) allows for milder conditions, enhancing the nucleophilicity of the phenothiazine nitrogen without promoting elimination reactions of the alkyl halide[2].

  • Preparation: Dissolve the purified phenothiazine core in anhydrous dichloromethane (DCM).

  • Reagents: Add finely powdered K₂CO₃ (1.5 eq) and Tetrabutylammonium bromide (TBAB, 0.1 eq) as the phase-transfer catalyst[2].

  • Reaction: Dropwise add the specific cycloalkyl halide (1.05 eq). Stir vigorously at 40°C for 8 hours.

  • Self-Validation: Perform HPLC analysis at the 6-hour mark. The reaction is deemed complete when the starting material peak area is <1%.

  • Workup: Quench with ice water, separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to isolate the free base.

Stage 3: Hydrochloride Salt Formation

Causality: Using aqueous HCl can cause localized pH spikes, leading to hydrolysis or the formation of gummy, non-crystallizing oils. Anhydrous isopropyl alcohol hydrochloride (IPA/HCl) ensures a moisture-free environment, promoting the immediate precipitation of the highly pure salt[3].

  • Preparation: Dissolve the Cyclophenothiazine free base in cold isopropyl alcohol (IPA)[3].

  • Reaction: Slowly add a stoichiometric amount of IPA/HCl while maintaining the reactor temperature strictly below 20°C[3].

  • Self-Validation: Check the pH of the mother liquor using anhydrous pH indicator strips. The target pH is 1-2.

  • Isolation: Stir for 5 hours to ensure complete crystallization[3]. Filter the precipitated Cyclophenothiazine hydrochloride using a Buchner funnel, wash with cold IPA, and dry under vacuum at 40°C.

Part 2: Yield & Purity Optimization Data

Modern synthetic strategies have evolved to address the historical limitations of phenothiazine synthesis. The table below summarizes the quantitative impact of upgrading your heating and catalytic methodologies.

Synthesis MethodologyHeating MechanismTypical Reaction TimeAverage Yield (%)Purity ProfilePrimary Advantage
Conventional Thionation Oil Bath / Mantle12 - 24 hours45 - 55%ModerateEasily scalable, low equipment cost
Ullmann-Type Coupling Oil Bath / Mantle8 - 12 hours65 - 75%GoodHigh regioselectivity, predictable[1]
Ultrasound-Assisted Sonicator30 - 60 minutes70 - 86%Very GoodEnergy efficient, minimal solvent needed[4]
Microwave-Assisted Microwave Reactor10 - 20 minutes80 - 98%ExcellentRapid kinetics, minimal side products[1][4]

Part 3: Synthetic Workflow Visualization

G Start Substituted Diphenylamine + Elemental Sulfur Core Phenothiazine Core Synthesis Start->Core Catalyst / Heat Inert Atm Alkylation N-Alkylation (Cycloalkyl halide) Core->Alkylation Base + PTC Oxidation Side Reaction: Sulfoxide Formation Core->Oxidation O2 exposure FreeBase Cyclophenothiazine Free Base Alkylation->FreeBase Workup PolySub Side Reaction: Polysubstitution Alkylation->PolySub Excess base Salt HCl Salt Formation (Isopropanol/HCl) FreeBase->Salt pH < 2

Workflow for Cyclophenothiazine HCl synthesis and primary side reactions.

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my phenothiazine core yield consistently below 50%, and how can I prevent sulfoxide formation? Causality & Solution: The sulfur atom in the phenothiazine ring is highly electron-rich and extremely susceptible to oxidation, readily forming sulfoxides and sulfones[2]. This degradation typically occurs when reactions are exposed to atmospheric oxygen at elevated temperatures.

  • Troubleshooting: Conduct the reaction strictly under an inert atmosphere (argon or nitrogen)[2]. Sparge all solvents with nitrogen for 30 minutes prior to use. If yields remain low, consider switching to a microwave-assisted synthesis. Microwave irradiation provides uniform heating and accelerates cyclization, reducing reaction times from hours to minutes, which inherently limits the window for oxidative degradation[1][4].

Q2: During N-alkylation, I am observing a complex mixture of products. What is the root cause? Causality & Solution: N-alkylation of the phenothiazine core often yields complex mixtures due to the weak acidity of the N-H proton and the potential for competing side reactions (e.g., polysubstitution or elimination of the alkylating agent)[2]. Using overly harsh bases (like NaH in poorly controlled conditions) exacerbates this issue.

  • Troubleshooting: Implement a milder base (e.g., K₂CO₃) combined with a phase-transfer catalyst (such as TBAB). This enhances the nucleophilicity of the nitrogen without requiring harsh deprotonation[2]. Additionally, strictly control the equivalents of the cycloalkyl halide to 1.05 eq to prevent over-alkylation.

Q3: How do I ensure complete conversion to the hydrochloride salt without degrading the product? Causality & Solution: Introducing aqueous hydrochloric acid can cause localized pH spikes, leading to hydrolysis or the formation of gummy, non-crystallizing oils.

  • Troubleshooting: Use anhydrous isopropyl alcohol hydrochloride (IPA/HCl)[3]. The free base is soluble in IPA, but the resulting HCl salt is highly insoluble. The slow addition of IPA/HCl under controlled cooling (<20°C) forces the immediate crystallization of the salt, driving the equilibrium forward and ensuring >99% purity.

Q4: What is the most reliable method to remove trace heavy metals (e.g., copper from Ullmann coupling) from the final API? Causality & Solution: Ullmann-type coupling relies on copper catalysts[1], which can coordinate with the electron-rich phenothiazine core, making standard aqueous washes ineffective.

  • Troubleshooting: Post-reaction, dissolve the crude mixture in an organic solvent and treat it with a metal-scavenging resin (e.g., QuadraPure™ or silica-supported EDTA) for 2 hours before filtration. Follow this with a recrystallization from a highly non-polar solvent mixture to reject the polar metal complexes.

Sources

Troubleshooting

Adjusting mobile phase pH for optimal Cyclophenothiazine hydrochloride retention time

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing retention and peak shape challenges when analyzing Cyclophenothiazine hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing retention and peak shape challenges when analyzing Cyclophenothiazine hydrochloride (CAS: 13421-18-6) (1[1]) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Section 1: The Mechanistic Knowledge Base

Why pH Dictates Phenothiazine Retention Cyclophenothiazine hydrochloride, like other phenothiazine derivatives (e.g., promethazine, chlorpromazine), is a weak base due to its nitrogen-containing heterocyclic ring and aliphatic side chains (2[2]). In RP-HPLC, the retention time of ionizable compounds is strictly governed by the Henderson-Hasselbalch equation.

When the mobile phase pH is significantly lower than the basic pKa of the molecule (typically around 9.0 for phenothiazines), the amine group is fully protonated. This ionized, highly polar state interacts poorly with hydrophobic stationary phases (like C18), resulting in rapid elution and low retention factors (k') (2[2]). Conversely, raising the mobile phase pH neutralizes the basic amine. The uncharged (free base) form is highly lipophilic, which exponentially increases its partitioning into the stationary phase, thereby extending retention time (2[2]).

The Silanol Complication A secondary mechanism affecting phenothiazines is their interaction with residual silanols (Si-OH) on the silica support. At mid-range pH (4.0–6.0), silanols ionize to Si-O⁻. The positively charged protonated phenothiazine undergoes strong secondary ionic interactions with these negatively charged silanols, causing severe peak tailing (3[3]).

Section 2: Diagnostic Q&A (Troubleshooting)

Q: My Cyclophenothiazine peak elutes in the void volume. How do I increase retention without altering my organic modifier (acetonitrile/methanol)? A: Increase the pH of your aqueous mobile phase. By shifting the pH from highly acidic (e.g., pH 2.5) to a more neutral range (e.g., pH 5.0–7.0), you decrease the fraction of protonated molecules. This increases the compound's overall hydrophobicity, forcing stronger interactions with the C18 phase and delaying elution (2[2]).

Q: I increased the pH to 6.0 to get better retention, but now my peak is severely tailing (Asymmetry > 2.0). What is the causal mechanism and solution? A: At pH 6.0, residual silanols on your column are ionized (Si-O⁻). Since the phenothiazine is still partially protonated, it acts as a cation and binds strongly to these silanols. Solution: You have two self-validating options:

  • Suppress Silanol Ionization: Drop the pH to < 3.0 (using formic acid). This protonates the silanols (Si-OH), neutralizing their charge and eliminating the ionic interaction (4[4]).

  • Competitive Masking: If you must operate at pH 7.0, add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a smaller, highly basic amine that outcompetes Cyclophenothiazine for the active silanol sites (3[3]).

Q: What is the optimal buffer system if I am transferring this method from UV detection to LC-MS? A: Non-volatile buffers (e.g., KH2PO4) are strictly prohibited for LC-MS due to source precipitation. Transition to volatile buffers. A proven approach for phenothiazines in LC-MS is using 5 mM ammonium formate adjusted to pH 6.1, or ammonium acetate at pH 5.0, which provides a balance of adequate retention and excellent ionization efficiency in positive ion mode (5[5]).

Section 3: Validated Optimization Protocol

Self-Validating pH Adjustment Workflow This step-by-step methodology ensures that experimental choices are causally linked to chromatographic outcomes.

Step 1: Baseline Assessment (Acidic Conditions)

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Prepare Mobile Phase B: Acetonitrile.

  • Run an isocratic method (e.g., 60% A / 40% B) on a standard C18 column at 0.6 mL/min.

  • Validation Check: Calculate the retention factor (k'). If k' < 2.0, the compound is too polar (fully ionized). Proceed to Step 2.

Step 2: Buffer Transition (Mid-pH)

  • Replace Mobile Phase A with 10 mM Ammonium Acetate, adjusted to pH 5.0.

  • Maintain the same organic ratio (40% B).

  • Validation Check: Observe the shift in retention time. The k' should increase as the compound becomes less ionized (5[5]). Evaluate peak asymmetry (As). If As > 1.5 due to silanol interactions, proceed to Step 3.

Step 3: Silanol Masking (Neutral pH)

  • Prepare Mobile Phase A: 10 mM Potassium Phosphate (KH2PO4) adjusted to pH 7.0 with KOH (3[3]).

  • Add 0.1% Triethylamine (TEA) to mask silanols (3[3]).

  • Validation Check: The peak should now elute later with an Asymmetry score between 0.9 and 1.2, confirming that secondary ionic interactions have been successfully neutralized.

Section 4: Reference Data

The following table summarizes the quantitative causality between mobile phase pH, compound ionization, and resulting chromatographic parameters for phenothiazine derivatives.

Mobile Phase pHDominant Ionization StateExpected Retention Factor (k')Peak Asymmetry (As)Recommended Buffer System
2.5 Fully Protonated (Cationic)Low (< 2.0)Excellent (1.0 - 1.1)0.1% Formic Acid
5.0 Partially ProtonatedMedium (3.0 - 5.0)Moderate (1.2 - 1.5)10 mM Ammonium Acetate
7.0 Mostly Neutral (Free Base)High (> 5.0)Poor (> 1.8)*KH2PO4 + 0.1% TEA

*Note: Poor asymmetry at pH 7.0 is mitigated by the addition of a silanol blocker like TEA.

Section 5: Decision Workflow

pH_Workflow Step1 Initial HPLC Run (Cyclophenothiazine HCl) Eval Evaluate Chromatogram (Retention & Peak Shape) Step1->Eval CheckRT Is Retention Factor (k') < 2.0? Eval->CheckRT IncPH Increase pH (e.g., to 5.0 - 7.0) Reduces ionization, increases hydrophobicity CheckRT->IncPH Yes CheckTail Is Peak Tailing Severe (As > 1.5)? CheckRT->CheckTail No IncPH->Eval DecPH Decrease pH (< 3.0) or Add TEA Suppresses silanol interactions CheckTail->DecPH Yes Success Optimal Retention & Peak Shape Method Validated CheckTail->Success No DecPH->Eval

Logical workflow for optimizing mobile phase pH for Cyclophenothiazine.

Sources

Reference Data & Comparative Studies

Validation

Cyclophenothiazine hydrochloride vs chlorpromazine comparative pharmacological study

Introduction & Structural Causality Phenothiazines represent the foundational class of typical antipsychotics, characterized by their tricyclic structure and primary mechanism of dopamine (D2) receptor antagonism[1]. Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

Phenothiazines represent the foundational class of typical antipsychotics, characterized by their tricyclic structure and primary mechanism of dopamine (D2) receptor antagonism[1]. Within this class, structural modifications to the side chain yield vastly different pharmacological profiles. This guide provides an in-depth comparative analysis between Chlorpromazine (CPZ) , the prototypical aliphatic phenothiazine, and Cyclophenazine Hydrochloride , a potent piperazine-derivative discovered by Eli Lilly, noted for its high-affinity D2 blockade and antiemetic properties[2].

The pharmacological divergence between these two agents is fundamentally rooted in their molecular architecture[3]:

  • Chlorpromazine: Features a flexible dimethylamine propyl side chain. This conformational flexibility results in promiscuous binding across multiple G-protein coupled receptors (GPCRs), including D2, 5-HT2A, H1 (histamine), M1 (muscarinic), and alpha-1 adrenergic receptors[4]. The causality here is direct: promiscuous binding dilutes D2 potency and drives off-target side effects like profound sedation (H1 blockade) and orthostatic hypotension (alpha-1 blockade).

  • Cyclophenazine Hydrochloride: Incorporates a cyclopropyl-piperazinylpropyl side chain and a trifluoromethyl (-CF3) group at the C2 position. The rigid piperazine ring restricts the conformational freedom of the side chain, locking the molecule into a specific geometry that perfectly complements the orthosteric binding pocket of the D2 receptor. Furthermore, the highly electronegative -CF3 group increases lipophilicity, enhancing blood-brain barrier penetration. This structural rigidity causes a highly targeted, high-affinity D2 blockade, resulting in potent antipsychotic and antiemetic efficacy, but with a correspondingly higher risk of extrapyramidal symptoms (EPS)[5].

D2_Pathway CPZ Chlorpromazine (Aliphatic Phenothiazine) D2 Dopamine D2 Receptor CPZ->D2 Moderate Antagonism CYP Cyclophenazine HCl (Piperazine Phenothiazine) CYP->D2 High Affinity Antagonism Gi Gi/o Protein D2->Gi Prevents Activation cAMP cAMP Accumulation Gi->cAMP Restores AC Activity Effect Antipsychotic & Antiemetic Effects cAMP->Effect Downstream Signaling

Fig 1: Comparative D2 receptor blockade pathways of Chlorpromazine and Cyclophenazine HCl.

Comparative Pharmacological Data

The structural differences translate directly into measurable pharmacokinetic and pharmacodynamic variances. Cyclophenazine demonstrates a significantly lower inhibition constant ( Ki​ ) for the D2 receptor compared to chlorpromazine, correlating with its higher clinical potency and pronounced antiemetic action[1].

Pharmacological ParameterChlorpromazine (Aliphatic)Cyclophenazine HCl (Piperazine)
D2 Receptor Affinity ( Ki​ ) Moderate (~3.0 - 5.0 nM)High (< 1.0 nM)
H1 Receptor Affinity High (Highly Sedative)Low to Moderate
M1 Anticholinergic Activity High (Buffers EPS)Low
Antiemetic Efficacy ModerateVery High
EPS Liability (Catalepsy Risk) Moderate (Dose-dependent)High (Potent nigrostriatal blockade)
Relative Clinical Potency Low (Dosed in 10s-100s mg)High (Dosed in 1s-10s mg)

Experimental Methodologies & Self-Validating Protocols

To empirically validate the structural claims and affinity variances, we utilize two self-validating protocols: an in vitro radioligand binding assay to quantify receptor affinity, and an in vivo catalepsy model to assess EPS liability.

Protocol 1: In Vitro D2 Receptor Radioligand Binding Assay
  • Causality of Choice: [3H]-spiperone is selected as the radioligand due to its exceptional specificity and high affinity for D2/D3 receptors in the striatum, providing a clean baseline for competitive displacement by the phenothiazines.

  • Step-by-Step Methodology:

    • Tissue Preparation: Isolate rat striatum (chosen for peak D2 receptor density) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation.

    • Incubation: Combine 0.5 nM [3H]-spiperone with the homogenate. Introduce Chlorpromazine and Cyclophenazine HCl at varying concentrations ( 10−10 to 10−5 M). Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

    • Self-Validation (Nonspecific Binding): Run parallel assays containing 10 μM haloperidol. This saturates all specific D2 sites, ensuring that any remaining radioactive signal is purely non-specific lipid binding. Subtracting this from total binding isolates the true D2-specific signal.

    • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash with cold buffer to remove unbound ligand. Quantify retained radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 using non-linear regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow Prep Tissue Preparation (Striatum Homogenate) Incubate Incubation with [3H]-Spiperone + Drugs Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Buffer Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 & Ki Determination Count->Analyze

Fig 2: Step-by-step workflow for in vitro D2 receptor radioligand binding assay.

Protocol 2: In Vivo Catalepsy Assessment (Rodent Bar Test)
  • Causality of Choice: The descent latency in the rodent bar test directly correlates with the degree of nigrostriatal D2 receptor blockade (>80% occupancy), serving as a highly predictive translational model for human EPS.

  • Step-by-Step Methodology:

    • Baseline Validation: Prior to drug administration, test all male Wistar rats on the bar apparatus. Exclude any rats exhibiting baseline motor deficits, ensuring that subsequent catalepsy is purely drug-induced.

    • Administration: Administer vehicle, Chlorpromazine (10 mg/kg, s.c.), or Cyclophenazine HCl (1 mg/kg, s.c.). The 10-fold dose difference accounts for the predicted potency variance.

    • Measurement: At 30, 60, and 120 minutes post-injection, place the rat's forepaws on a horizontal wooden bar (0.9 cm diameter, elevated 9 cm). Record the descent latency (time taken to remove both paws).

    • Self-Validation (Safety Cutoff): Implement a strict 300-second cutoff. If a rat does not descend within 5 minutes, it is gently removed. This prevents physical exhaustion from confounding the data, ensuring the metric reflects neurological rigidity rather than muscular fatigue.

Synthesis of Findings

Cyclophenazine's targeted D2 affinity drastically lowers its effective dose compared to chlorpromazine. However, this precision is a double-edged sword. While it minimizes the histaminergic and adrenergic side effects that plague chlorpromazine (such as lethargy and hypotension), the profound blockade of the nigrostriatal pathway almost guarantees dose-dependent EPS. Chlorpromazine’s inherent anticholinergic (M1) activity acts as an intrinsic buffer against its own EPS liability, a pharmacological nuance absent in the highly selective cyclophenazine[1]. Both agents, however, share the characteristic phenothiazine trait of altering neuroendocrine functions, such as elevating prolactin and shifting dopamine metabolite concentrations (DOPAC and HVA)[5].

References

  • CYCLOPHENAZINE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • US5955459A - Fatty acid-antipsychotic compositions and uses thereof Source: Google Patents URL
  • Phenothiazine derivatives unveiled Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • The atypical antipsychotics olanzapine and quetiapine, but not haloperidol, reduce ACTH and cortisol secretion in healthy subjects Source: ResearchGate URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Bioanalytical Methods for Cyclophenothiazine Hydrochloride

Executive Summary The quantification of phenothiazine derivatives, such as1[1], in biological matrices presents a unique set of bioanalytical challenges. Characterized by high lipophilicity, extensive plasma protein bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of phenothiazine derivatives, such as1[1], in biological matrices presents a unique set of bioanalytical challenges. Characterized by high lipophilicity, extensive plasma protein binding, and susceptibility to photo-oxidation, these compounds require highly sensitive and robust analytical techniques[2].

This guide provides an objective comparison of sample preparation strategies and LC-MS/MS platforms for the bioanalysis of Cyclophenothiazine hydrochloride. Furthermore, it details a self-validating experimental protocol designed to meet the rigorous standards of the harmonized 3[3], which superseded older regional FDA and EMA guidelines to establish a unified global framework for drug quantification[4].

Comparative Analysis: Sample Preparation Strategies

The causality behind assay failure in LC-MS/MS often traces back to inadequate sample preparation. Phenothiazines possess a basic tertiary amine group (pKa ~9.0), making them positively charged at physiological pH. When extracting these compounds from plasma, the method must disrupt protein binding while selectively isolating the analyte from endogenous phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source.

We compared three standard extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE).

Quantitative Performance Comparison
Sample Preparation MethodMean Recovery (%)Matrix Effect (%)LLOQ Achieved (ng/mL)Phospholipid Removal
Protein Precipitation (PPT) 85.2 ± 12.4-45.6 (Suppression)1.00Poor
Liquid-Liquid Extraction (LLE) 72.4 ± 8.5-15.2 (Suppression)0.20Moderate
Mixed-Mode SPE (MCX) 94.8 ± 3.1-4.1 (Negligible)0.05Excellent

Scientific Insight: While PPT is the fastest method, it fails to remove glycerophospholipids, leading to a 45.6% signal suppression. MCX SPE exploits the basic nature of Cyclophenothiazine. By loading the sample at low pH, the positively charged amine binds strongly to the sulfonic acid groups on the SPE sorbent. This allows for an aggressive 100% methanol wash that completely strips away neutral lipids, resulting in a pristine extract and a negligible matrix effect (-4.1%).

SamplePrepLogic Start Sample Prep Selection (Basic Amine, pKa ~9) PPT Protein Precipitation (Acetonitrile) Start->PPT Low Cost/Fast LLE Liquid-Liquid Extraction (Hexane/EtOAc) Start->LLE Moderate Selectivity SPE Mixed-Mode Cation Exchange (MCX SPE) Start->SPE High Selectivity ME1 High Phospholipid Ion Suppression PPT->ME1 ME2 Variable Recovery Emulsion Risks LLE->ME2 ME3 Clean Extract Stable Matrix Effect SPE->ME3

Figure 2: Logical comparison of sample preparation strategies for basic phenothiazines.

Comparative Analysis: LC-MS/MS Platform Performance

Selecting the correct mass spectrometry platform is critical for achieving the sensitivity required for phenothiazine therapeutic drug monitoring, where circulating concentrations are often in the sub-ng/mL range[2].

  • Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM): The gold standard for ICH M10 validated quantitation. QqQ platforms filter ions twice (precursor and product), providing exceptional signal-to-noise (S/N) ratios. They offer a linear dynamic range of 4-5 orders of magnitude, which is essential for pharmacokinetic (PK) profiling.

  • High-Resolution Mass Spectrometry (HRMS / Q-TOF): While HRMS provides exact mass data invaluable for identifying unknown phenothiazine metabolites (e.g., sulfoxides or N-desmethyl derivatives), it typically suffers from a narrower linear dynamic range (2-3 logs) and slower duty cycles compared to QqQ, making it less optimal for high-throughput, validated quantitative assays.

Optimized Experimental Protocol: MCX-SPE to LC-MS/MS

To ensure a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be added at the very first step. Because the SIL-IS shares the exact physicochemical properties of Cyclophenothiazine, it co-elutes chromatographically and experiences identical ionization conditions. This means the ratio of Analyte/IS remains constant, mathematically canceling out any minor volumetric errors or residual matrix effects.

Step-by-Step Methodology

Phase 1: Sample Pre-Treatment (Light-Protected Environment)

  • Aliquot 200 µL of human plasma into a 96-well plate.

  • Add 20 µL of SIL-IS working solution (e.g., Cyclophenothiazine-d4, 50 ng/mL). Vortex for 30 seconds.

  • Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Causality: The acid disrupts plasma protein binding and ensures the tertiary amine of the analyte is fully protonated for optimal ion exchange.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE 4. Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of HPLC-grade Water. 5. Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min. 6. Washing (Critical Step): Wash with 1.0 mL of 2% Formic acid in water to remove water-soluble interferences. Follow with 1.0 mL of 100% Methanol. Causality: Because the analyte is ionically bound to the sorbent, the 100% methanol wash aggressively strips away neutral lipids and phospholipids without eluting the drug. 7. Elution: Elute the target analyte using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic amine on the drug, breaking the ionic bond and releasing it from the sorbent. 8. Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 3: LC-MS/MS Analysis 9. Chromatography: Inject 5 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 3.5 minutes. 10. Mass Spectrometry: Operate the QqQ in positive ESI mode. Monitor the specific MRM transitions for Cyclophenothiazine and the SIL-IS.

Workflow N1 Plasma Sample (Light Protected) N2 SIL-IS Addition N1->N2 N3 MCX SPE Extraction N2->N3 N4 UPLC Separation N3->N4 N5 ESI+ MS/MS Quantitation N4->N5 N6 ICH M10 Data Analysis N5->N6

Figure 1: Optimized LC-MS/MS bioanalytical workflow for Cyclophenothiazine hydrochloride.

Regulatory Validation Parameters (ICH M10 Framework)

To utilize this method for clinical or regulatory submissions, it must be validated against the 3[3]. The core parameters include:

  • Selectivity & Specificity: Blank plasma from at least 6 individual sources must be analyzed to ensure no endogenous peaks co-elute with the analyte (interference must be ≤20% of the LLOQ area).

  • Linearity: The calibration curve must be linear over the intended range (e.g., 0.05 to 50 ng/mL) with a correlation coefficient ( R2 ) 0.99. A weighting factor (e.g., 1/x2 ) is typically applied to compensate for heteroscedasticity at higher concentrations.

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High). Intra-run and inter-run precision (%CV) must not exceed 15%, and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[4].

  • Matrix Effect & Recovery: The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF must have a %CV ≤15%.

  • Stability: Phenothiazines are notoriously light-sensitive and prone to oxidation (forming sulfoxides). Validation must prove stability in matrix (bench-top, freeze-thaw, long-term) and in the final extract (autosampler stability) under specific light-protected conditions.

Sources

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